Methyl 2-amino-3-phenylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903021 | |
| Record name | NoName_3602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-44-1, 21685-51-8 | |
| Record name | DL-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of Methyl 2-amino-3-phenylpropanoate, commonly known as phenylalanine methyl ester. As a crucial building block in peptide synthesis and a derivative of the essential amino acid L-phenylalanine, this compound is of significant interest in pharmaceutical and biochemical research. This document details experimental protocols for its preparation and analytical characterization, presents key quantitative data in structured tables, and includes graphical representations of its chemical structure and relevant workflows to support advanced research and development applications.
Chemical Identity and Structure
This compound is the methyl ester of the amino acid phenylalanine. It is a chiral compound and exists as two enantiomers, the L-form (S-configuration) and the D-form (R-configuration), derived from the corresponding L-phenylalanine and D-phenylalanine. The L-enantiomer is the most common form utilized in biochemical and pharmaceutical applications. It is often supplied and used as its hydrochloride salt to improve solubility and stability.[1]
DOT Script for Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The core physicochemical properties of this compound and its common hydrochloride salt are summarized below. Data is primarily for the L-enantiomer unless otherwise specified.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | White powder (for HCl salt) | [1] |
| Melting Point | 156-162 °C (for L-enantiomer HCl salt) | [1] |
| Boiling Point | 264.2 °C at 760 mmHg (for (S)-enantiomer) | [2] |
| Density | 1.1 g/cm³ (for (S)-enantiomer) | [2] |
| Flash Point | 126 °C (for (S)-enantiomer) | [2] |
| Optical Rotation | [α]D20 = +37.0 ± 2º (c=2 in EtOH) (for L-enantiomer HCl salt) | [1] |
| Solubility | Enhanced solubility in aqueous solutions (for HCl salt).[1] Poorly soluble in water but highly soluble in various organic solvents (for the free base).[3] | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 2577-90-4 ((S)-enantiomer) | [2] |
| 21685-51-8 (racemic) | [3] | |
| 7524-50-7 (L-enantiomer HCl salt) | [1] | |
| PubChem CID | 736234 ((S)-enantiomer) | [2] |
| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate | [2] |
| Synonyms | L-Phenylalanine methyl ester, Methyl L-phenylalaninate, L-Phe-OMe | [1][2] |
Experimental Protocols
Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
A standard and effective method for the synthesis of L-Phenylalanine Methyl Ester Hydrochloride is through the esterification of L-phenylalanine using thionyl chloride in methanol.[4][5]
Materials:
-
L-phenylalanine
-
Absolute Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Reaction flask (round-bottomed) with a dropping funnel and condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a fume hood, equip a round-bottomed flask with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice-salt bath to between -15 and -18 °C.[5]
-
Add absolute methanol (e.g., 35 mL) to the flask.[5]
-
Slowly add thionyl chloride (e.g., 3.06 mL, 42.0 mmol) dropwise into the stirring methanol over 10 minutes, ensuring the temperature remains below -7 °C.[5]
-
After the addition is complete, rapidly add L-phenylalanine (e.g., 5.00 g, 30.3 mmol) to the solution.[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[4]
-
After reflux, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a thick, oily residue.[5]
-
To induce crystallization, take up the residue in a small amount of methanol and triturate with a spatula.[5]
-
Add diethyl ether (e.g., 15 mL) and cool the mixture in an ice bath to precipitate the product.[5]
-
Collect the white solid product by suction filtration using a Büchner funnel, wash with diethyl ether, and dry under vacuum.[5]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of L-Phenylalanine Methyl Ester HCl.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for the quantitative and qualitative analysis of this compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the direct analysis of this compound, particularly its hydrochloride salt, in various sample matrices.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particles).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Gradient: A linear gradient, for example, starting from 30% B to 90% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 254 nm.[3]
-
Temperature: 25°C.[3]
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound hydrochloride in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of calibration standards of known concentrations.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, derivatization is typically required to increase the volatility of the amino acid ester. A common method involves a two-step derivatization to form trifluoroacetyl ester derivatives.
Materials:
-
Anhydrous isopropanol with HCl
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (for extraction)
-
Internal standard (e.g., an isotopic labeled analogue)
Procedure:
-
Esterification: To a dried sample, add a solution of 3M HCl in anhydrous isopropanol. Heat at 110°C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add a solution of trifluoroacetic anhydride in ethyl acetate. Heat at 60°C for 10 minutes. Evaporate the reagent to dryness.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent like ethyl acetate for injection.
-
GC-MS Analysis:
-
GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.
-
Injection: Splitless injection mode.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Use electron impact (EI) ionization. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
DOT Script for Analytical Workflow
References
A Technical Guide to Methyl 2-amino-3-phenylpropanoate: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, is a key chiral building block in synthetic organic chemistry and drug development. Its versatile structure, featuring a primary amine, a carboxylic ester, and a benzyl side chain, makes it a valuable precursor for the synthesis of a wide array of pharmaceuticals, including peptides and neuroactive compounds. This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical data of this compound, tailored for professionals in the scientific research and development fields.
Molecular Structure and Stereochemistry
This compound possesses a single stereocenter at the α-carbon (C2), giving rise to two enantiomers: (S)-Methyl 2-amino-3-phenylpropanoate (L-phenylalanine methyl ester) and (R)-Methyl 2-amino-3-phenylpropanoate (D-phenylalanine methyl ester). The stereochemistry of this compound is crucial as it dictates its biological activity and interaction with other chiral molecules.
The L-enantiomer is the naturally occurring form and is a fundamental component of proteins. The D-enantiomer, while less common in nature, is a valuable component in the synthesis of peptidomimetics and other molecules designed to have altered metabolic stability or receptor binding properties.
Chemical Structure:
Caption: General structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for both the L- and D-enantiomers of this compound. Data for the hydrochloride salts are also included, as they are common commercial forms.
Table 1: Physicochemical Properties
| Property | (S)-Enantiomer (L-form) | (R)-Enantiomer (D-form) | (S)-Enantiomer HCl Salt | (R)-Enantiomer HCl Salt |
| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate[1] | methyl (2R)-2-amino-3-phenylpropanoate[2] | methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride[3] |
| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[2] | C₁₀H₁₄ClNO₂ | C₁₀H₁₄ClNO₂[3] |
| Molecular Weight | 179.22 g/mol [1][2] | 179.22 g/mol [2] | 215.67 g/mol | 215.67 g/mol [3] |
| Exact Mass | 179.094628657 Da[2] | 179.094628657 Da[2] | 215.0713064 Da | 215.0713064 Da[3] |
| CAS Number | 2577-90-4[1] | 21685-51-8[2] | 7524-50-7 | 13033-84-6[3] |
| Melting Point | Not readily available | Not readily available | 159-161 °C | Not readily available |
| Optical Rotation | Not readily available | Not readily available | [α]D -3.0 (c 1, H₂O) | Not readily available |
Table 2: Spectroscopic Data (L-Enantiomer)
| Technique | Data |
| ¹H NMR | Predicted shifts available in databases. |
| ¹³C NMR | Predicted shifts available in databases. |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 88, 2nd Highest: 120, 3rd Highest: 91[1] |
| Infrared (IR) | Data available through spectral databases. |
Experimental Protocols
Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
This protocol describes the synthesis of L-phenylalanine methyl ester hydrochloride from L-phenylalanine using thionyl chloride in methanol.
Materials:
-
L-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate/Ethanol mixture (95:5) for recrystallization
Procedure:
-
Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel at 0 °C (ice bath).
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethyl acetate/ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.
General Procedure for the Synthesis of Amino Acid Methyl Esters
This protocol outlines a facile, room-temperature synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl) in methanol.[4]
Materials:
-
Amino acid (e.g., L-phenylalanine)
-
Methanol
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
Place the amino acid (1.0 eq) in a round-bottom flask with a magnetic stirrer.
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask and stir.
-
Add methanol to the mixture and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activity. For instance, certain phenolic amide derivatives exhibit anti-inflammatory properties. The compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been shown to inhibit the production of pro-inflammatory cytokines in monocyte/macrophage-like cells. This inhibition is often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Potential anti-inflammatory signaling pathway modulation.
Experimental and Synthetic Workflows
The synthesis and purification of this compound follow a standard workflow for amino acid esterification. A generalized workflow is presented below.
Caption: General workflow for synthesis and purification.
Conclusion
This compound remains a cornerstone for synthetic chemists and drug development professionals. A thorough understanding of its stereochemical properties, coupled with robust and efficient synthetic protocols, is paramount for its effective utilization in the creation of novel and complex molecules. The data and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in research and development involving this versatile chiral building block.
References
- 1. L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14ClNO2 | CID 11481330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Methyl 2-amino-3-phenylpropanoate: Identifiers, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-amino-3-phenylpropanoate, a methyl ester of the amino acid phenylalanine. This document details its chemical identifiers, provides a comprehensive experimental protocol for its synthesis, and explores its interaction with key biological signaling pathways.
Core Chemical Data and Identifiers
This compound is a chemical compound with various stereoisomers, each having distinct identifiers. The following table summarizes the key quantitative data and identifiers for this compound and its common forms.
| Identifier | Value | Isomer/Form | Source |
| CAS Number | 15028-44-1 | Racemic Mixture | Sigma-Aldrich |
| 21685-51-8 | (R)-enantiomer | PubChem[1] | |
| 2577-90-4 | (S)-enantiomer | ||
| 13033-84-6 | (R)-enantiomer hydrochloride | PubChem[2] | |
| IUPAC Name | This compound | Racemic Mixture | |
| methyl (2R)-2-amino-3-phenylpropanoate | (R)-enantiomer | PubChem[1] | |
| methyl (2S)-2-amino-3-phenylpropanoate | (S)-enantiomer | ||
| Synonyms | Phenylalanine methyl ester | General | PubChem[1] |
| Methyl phenylalaninate | General | ||
| D-Phenylalanine methyl ester | (R)-enantiomer | PubChem[1] | |
| L-Phenylalanine methyl ester | (S)-enantiomer | Organic Syntheses Procedure[3] | |
| PubChem CID | 853474 | (R)-enantiomer | PubChem[1] |
| 11481330 | (R)-enantiomer hydrochloride | PubChem[2] | |
| ChEMBL ID | CHEMBL53697 | (R)-enantiomer | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₂ | All forms | PubChem[1] |
| Molecular Weight | 179.22 g/mol | All forms | PubChem[1] |
Experimental Protocols
The synthesis of this compound is typically achieved through the Fischer esterification of phenylalanine with methanol, often catalyzed by a strong acid or a reagent like thionyl chloride or trimethylchlorosilane. The following protocol details the synthesis of L-Phenylalanine methyl ester hydrochloride.
Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
This protocol is adapted from established organic synthesis procedures.[4][5][6]
Materials:
-
L-phenylalanine
-
Anhydrous Methanol (CH₃OH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine in anhydrous methanol.
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Hydrochloride Salt Formation and Recrystallization: To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and treat it with a solution of HCl in diethyl ether. A white precipitate of the hydrochloride salt will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. For further purification, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/ethanol.[3][6]
Characterization:
-
¹H NMR (Phenylalanine methyl ester): δ 7.37-7.34 (m, 3H), 7.23 (d, 1H), 7.21 (d, 1H), 4.36 (t, 1H), 3.77 (s, 3H), 3.29-3.13 (m, 2H).[4]
-
¹³C NMR (Phenylalanine methyl ester): δ 170.1, 133.8, 129.5, 128.2, 54.2, 53.7, 35.7.[4]
-
IR Spectroscopy: The infrared spectrum will show characteristic peaks for the ester carbonyl group (C=O) around 1740 cm⁻¹ and the N-H bonds of the primary amine.
Biological Activity and Signaling Pathway Interactions
While this compound itself is primarily a building block, its derivatives have shown significant biological activity. Notably, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate , has been identified as a potent anti-inflammatory agent that functions by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response.[7][8][9] In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13]
The derivative of this compound has been shown to inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB.[14] This action blocks the downstream transcription of inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Experimental Workflow for Synthesis
The synthesis of this compound follows a standard esterification and purification workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14ClNO2 | CID 11481330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Material Safety of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Methyl 2-amino-3-phenylpropanoate, a key building block in peptide synthesis and various research applications. The information is compiled for professionals in research and drug development who require detailed safety information for handling this compound. The data primarily pertains to the common hydrochloride salt form, L-Phenylalanine methyl ester hydrochloride (CAS No. 7524-50-7), as it is the most frequently documented.
Section 1: Chemical Identification and Physicochemical Properties
This compound, also known as Phenylalanine methyl ester, is an amino acid derivative. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | L-Phenylalanine methyl ester, Phe-OMe |
| Common Form | L-Phenylalanine methyl ester hydrochloride[1][2][3][4] |
| CAS Number (HCl Salt) | 7524-50-7[1][2][3][4][5] |
| CAS Number (Free Base) | 2577-90-4[6][7] |
| Molecular Formula (HCl Salt) | C₁₀H₁₄ClNO₂[1] |
| Molecular Formula (Free Base) | C₁₀H₁₃NO₂[8] |
Table 2: Physicochemical Data (L-Phenylalanine methyl ester hydrochloride)
| Property | Value | Source |
| Molecular Weight | 215.68 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Melting Point | 156 - 162 °C | [3][5] |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in methanol | [9] |
| Stability | Stable under normal temperatures and pressures | [1][2] |
Note: Many physicochemical properties for this compound have not been extensively determined and are not available in published literature.
Section 2: Hazard Identification and GHS Classification
Based on available data, this compound hydrochloride is classified as an irritant. The toxicological properties have not been fully investigated, warranting a cautious approach in handling.[1][2]
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][10] |
| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage[8][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][10] |
The following diagram illustrates the GHS pictograms and associated hazard statements for this compound.
Caption: GHS Pictogram and Hazard Statements.
Section 3: Toxicological Information
Detailed toxicological studies, such as acute toxicity (LD50/LC50), are largely unavailable for this substance.[2][11] The primary hazards identified are irritant effects upon direct contact.
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][8]
-
Chronic Effects: No information available.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
Section 4: Experimental Protocols
The hazard classifications are based on standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline is the standard method for assessing the potential of a substance to cause skin irritation.[2][3][12]
-
Test System: The albino rabbit is the recommended animal model.
-
Procedure:
-
A single dose of 0.5 g of the solid substance is applied to a small patch of shaved skin (approx. 6 cm²).
-
The test patch is covered with a semi-occlusive dressing for a 4-hour exposure period.
-
An untreated area of skin serves as a control.
-
-
Observation:
-
After the exposure period, the substance is removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.
-
Observations may continue for up to 14 days to assess the reversibility of any effects.
-
-
Endpoint: The severity of skin reactions is scored. The substance is classified as a skin irritant if the scores meet the criteria defined in the GHS.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause serious eye damage or irritation.[6][8][13]
-
Test System: The albino rabbit is the preferred animal model.
-
Procedure:
-
A single dose (typically 0.1 mL or 0.1 g) of the test substance is applied into the conjunctival sac of one eye.
-
The other eye remains untreated and serves as a control.
-
The eyelids are held together for approximately one second to prevent loss of the material.
-
-
Observation:
-
The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The observation period can be extended up to 21 days to determine the reversibility of the observed effects.
-
-
Endpoint: Ocular lesions are scored. The substance is classified based on the severity and reversibility of the eye damage, according to GHS criteria.
Section 5: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is essential when handling this compound.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1][13]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][2]
-
Body Protection: Wear a laboratory coat.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]
First Aid Workflow
The following diagram outlines the immediate steps to be taken in case of accidental exposure.
Caption: First aid procedures for exposure.
Accidental Release and Spill Response Workflow
Proper containment and cleanup are crucial to prevent exposure and environmental contamination.
Caption: Workflow for handling a chemical spill.
Section 6: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[13]
Section 7: Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: The compound is stable under recommended storage conditions.[1][2]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon thermal decomposition, may produce toxic fumes including hydrogen chloride, nitrogen oxides, and carbon oxides.[1][2]
Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Users should always consult the specific SDS for the material they are handling and adhere to all institutional and regulatory safety protocols.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. oecd.org [oecd.org]
- 9. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
Navigating the Solubility Landscape of Methyl 2-amino-3-phenylpropanoate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of Methyl 2-amino-3-phenylpropanoate, a key building block in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and provides a framework for understanding its behavior in various organic media.
Introduction
This compound, the methyl ester of the essential amino acid L-phenylalanine, is a crucial intermediate in the synthesis of peptides and various active pharmaceutical ingredients. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide addresses the current landscape of its solubility characteristics, acknowledging the limited availability of direct quantitative data for the free base and providing valuable information on its more commonly used hydrochloride salt.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-phenylpropanoate |
| CAS Number | 2577-90-4 |
Solubility Profile
Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative information and data for its hydrochloride salt (L-Phenylalanine methyl ester hydrochloride) provide valuable insights. It is generally understood that the esterification of the carboxylic acid group in phenylalanine increases its lipophilicity, suggesting a higher solubility in organic solvents compared to the parent amino acid.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for L-Phenylalanine methyl ester hydrochloride, a common and more soluble form of the target compound.
| Solvent | Compound Form | Solubility | Temperature (°C) |
| Methanol | L-Phenylalanine methyl ester hydrochloride | Soluble[1] | Not Specified |
| Ethanol | L-Phenylalanine methyl ester hydrochloride | Soluble (used for optical rotation measurements)[2][3] | 20[2][3] |
Note: The term "soluble" is as reported in the source and may not represent a specific quantitative value.
For a structurally related compound, l-homophenylalanine ethyl ester hydrochloride, quantitative solubility data has been determined in a variety of organic solvents, which can serve as a useful reference point.[4]
Qualitative Solubility Observations
-
General: Amino acid esters are generally more soluble in organic solvents than their corresponding free amino acids.
-
L-Phenylalanine methyl ester hydrochloride: This salt form is noted to have enhanced solubility, which is beneficial for its use in synthesis and formulations.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound or its salts in organic solvents, adapted from established protocols for similar compounds.[4]
Materials and Equipment
-
This compound (or its hydrochloride salt)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, dichloromethane)
-
Analytical balance
-
Isothermal shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known volume of the selected organic solvent in a sealed vial.
-
Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected filtrate and then dilute it with a suitable solvent for analysis.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of the solute.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the solute in the sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the mass of the solute in the collected filtrate.
-
Express the solubility in desired units, such as g/100g of solvent or mol/L.
-
Diagrams
To visually represent the workflow and logical relationships in solubility determination, the following diagrams are provided.
Caption: Workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Properties of Methyl 2-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-phenylpropanoate hydrochloride, commonly known as L-phenylalanine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the essential amino acid L-phenylalanine. This compound serves as a critical building block and intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its enhanced solubility and bioavailability compared to L-phenylalanine make it a valuable precursor in drug development.[1] Furthermore, it is explored for its potential applications in nutritional supplements aimed at enhancing cognitive function and mood, owing to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound hydrochloride, presenting key data in a structured format for researchers and professionals in drug development.
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3][4][5] |
| Molecular Weight | 215.68 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 158-162 °C | [1][2][7] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [2][8] |
| Optical Rotation | [α]D²⁰ = +32.4° to +39° (c=2 in ethanol) | [1][3][7] |
| CAS Number | 7524-50-7 | [1][4][6] |
Spectral Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of L-phenylalanine methyl ester hydrochloride provides characteristic signals corresponding to its molecular structure.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.2-7.4 | m | Phenyl group protons |
| ~4.1 | t | α-proton (CH) |
| ~3.7 | s | Methyl ester protons (OCH₃) |
| ~3.1-3.3 | m | β-protons (CH₂) |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of L-phenylalanine methyl ester hydrochloride displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3100 | C-H stretching (aromatic and aliphatic) |
| ~1740 | C=O stretching (ester) |
| ~1500-1600 | N-H bending (primary amine salt) |
| ~1200 | C-O stretching (ester) |
Experimental Protocols
Synthesis of this compound Hydrochloride
Method 1: Using Thionyl Chloride
This common laboratory-scale synthesis involves the esterification of L-phenylalanine using methanol and thionyl chloride.
-
Materials: L-phenylalanine, Methanol, Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield white crystals of L-phenylalanine methyl ester hydrochloride.
-
Method 2: Using Trimethylchlorosilane
An alternative method utilizes trimethylchlorosilane as a catalyst for the esterification.
-
Materials: L-phenylalanine, Methanol, Trimethylchlorosilane (TMSCl).
-
Procedure:
-
To L-phenylalanine in a round-bottom flask, slowly add freshly distilled trimethylchlorosilane and stir.
-
Add methanol to the mixture and continue stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the hydrochloride salt of the amino acid methyl ester.
-
Biological Activity and Mechanism of Action
While this compound hydrochloride is primarily utilized as a synthetic intermediate, its biological effects and those of its parent compound, L-phenylalanine, are of significant interest in neuroscience and pharmacology.
Role as a Precursor in Neuropharmacology
L-phenylalanine is an essential amino acid and a precursor to the monoamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. As the methyl ester, the title compound can more readily cross the blood-brain barrier, where it is likely hydrolyzed back to L-phenylalanine, thereby increasing the substrate pool for catecholamine synthesis. This proposed mechanism underlies its potential for enhancing cognitive function and mood.
Interaction with Glutamatergic System
Research on L-phenylalanine has demonstrated its ability to modulate glutamatergic neurotransmission. Specifically, L-phenylalanine acts as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to a depression of glutamatergic synaptic transmission. While this effect has been studied for L-phenylalanine, it is plausible that elevated brain concentrations of L-phenylalanine resulting from the administration of its methyl ester could lead to similar effects.
Enzyme Inhibition
The dipeptide derivative, L-Phenylalanyl-L-phenylalanine methyl ester, has been shown to act as a competitive inhibitor of the serine protease chymotrypsin. This suggests that derivatives of this compound hydrochloride could be explored for their potential as enzyme inhibitors.
Other Reported Activities
A study has also indicated that L-phenylalanine methyl ester hydrochloride exhibits hypolipidemic activity, suggesting a potential role in lipid metabolism. However, the mechanism behind this observation requires further investigation.
Conclusion
This compound hydrochloride is a versatile compound with well-defined physicochemical properties and established synthetic routes. Its primary role as a precursor for pharmaceuticals, particularly in the field of neuropharmacology, is underscored by the biological activities of its parent compound, L-phenylalanine. While direct and extensive pharmacological studies on the methyl ester itself are limited, its ability to increase brain levels of L-phenylalanine suggests a significant, albeit indirect, impact on neurotransmitter synthesis and glutamatergic signaling. Further research is warranted to fully elucidate the direct biological effects and therapeutic potential of this compound. This guide provides a foundational resource for researchers and professionals engaged in the development of novel therapeutics and nutritional supplements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl L-phenylalaninate hydrochloride | CAS#:7524-50-7 | Chemsrc [chemsrc.com]
- 3. L -Phenylalanine methyl ester 98 7524-50-7 [sigmaaldrich.com]
- 4. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A11455.09 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
The Biological Activity of Methyl 2-amino-3-phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Methyl 2-amino-3-phenylpropanoate, a methyl ester derivative of the amino acid phenylalanine. The document details its direct biological effects, the activities of its close derivatives, and its role as a structural component in larger bioactive molecules. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers in pharmacology and drug development.
Direct Biological Activities
This compound, also known as Phenylalanine Methyl Ester (PME), has demonstrated direct biological effects, most notably in the context of oncology.
Antileukemic Activity
Phenylalanine Methyl Ester (PME) has been shown to possess antileukemic properties. Its mechanism of action is suggested to be linked to its lysosomotropic nature, leading to the disruption of lysosomal function within cancer cells.
Quantitative Data: Antileukemic Effect of PME
| Compound | Cell Lines | Concentration | Effect | Reference |
| Phenylalanine Methyl Ester (PME) | Acute Myelogenous Leukemia (AML), Acute Lymphocytic Leukemia (ALL), Chronic Myelogenous Leukemia in Blast Crisis (CML-BC) | 50 mM | >1 log reduction in leukemic cells | [1] |
| Dipeptide derivatives of Phenylalanine | Leukemia cell lines K562 and HEL | Not specified | Inhibitory effect on cell proliferation | [2] |
Experimental Protocol: MTT Assay for Antileukemic Activity
The antitumor activity of PME has been evaluated using the 3-[4,5-Dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Preparation: Leukemic cells are seeded in 96-well plates at a specified density and cultured.
-
Compound Treatment: PME is dissolved in a suitable solvent and added to the cell cultures at various concentrations (e.g., 0.5 to 50 mM). Control wells receive the vehicle only.[1]
-
Incubation: The plates are incubated for a specified period (e.g., at 37°C and 22°C) to allow the compound to exert its effect.[1]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and dose-response curves are generated to determine inhibitory concentrations.
Biological Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for various therapeutic applications, including metabolic disorders and oncology.
Hypolipidemic Activity
A series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to this compound, have demonstrated significant hypolipidemic effects in animal models.
Quantitative Data: Hypolipidemic Effects of Phenylpropanone Derivatives
| Compound Class | Animal Model | Dose | Effect | Reference |
| 3-amino-2-methyl-1-phenylpropanones | Rodents | 8 mg/kg/day | Lowered serum cholesterol and triglyceride levels | [3] |
The proposed mechanism for this activity is the reduction of key enzymes involved in lipid metabolism.[3]
Mechanism of Action: Inhibition of Lipid Metabolism
The hypolipidemic derivatives of this compound appear to exert their effects by downregulating the activity of several hepatic enzymes crucial for lipid synthesis and transport. These include:
-
Hepatic acetyl CoA synthetase
-
HMG-CoA reductase
-
Phosphatidylate phosphohydrolase
-
Hepatic lipoprotein lipase
Enzyme Inhibition
Dipeptide derivatives of this compound, such as L-Phenylalanyl-L-phenylalanine methyl ester, have been identified as competitive inhibitors of proteases like chymotrypsin.[4]
Experimental Protocol: Chymotrypsin Inhibition Assay
The inhibitory potential against chymotrypsin can be assessed using a colorimetric assay.
-
Reagent Preparation: Prepare solutions of α-chymotrypsin, the test inhibitor (e.g., L-Phenylalanyl-L-phenylalanine methyl ester), and a suitable substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in a buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the release of the chromophore (p-nitroaniline).
-
Data Analysis: Calculate the initial reaction velocities (V₀). To determine the mode of inhibition and the inhibition constant (Ki), construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis.[4]
Pharmacokinetics and Metabolism
This compound is a component of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester). Studies on aspartame and PME provide insights into its metabolic fate.
Upon oral administration, aspartame is rapidly and completely metabolized in the gastrointestinal tract to phenylalanine, aspartic acid, and methanol.[5][6] Similarly, PME is hydrolyzed to phenylalanine and methanol before entering portal circulation.[7]
Pharmacokinetic Parameters of Phenylalanine (following Aspartame administration in rodents)
| Species | Dose Range of Aspartame (mg/kg) | Phenylalanine Cmax (nmol/ml) | Time to Cmax | Reference |
| Rat | 50 - 1,000 | 73.6 - 1,161 | Within 1 hour | [5][6] |
| Mouse | 100 - 2,000 | 78.6 - 1,967 | Within 1 hour | [5][6] |
Role in Drug Design and Development
This compound serves as a crucial building block in the synthesis of more complex therapeutic agents.
Prodrug Strategies
The phenylalanine methyl ester moiety has been incorporated into prodrugs to enhance their delivery and activation within target cells.
-
Melphalan-flufenamide (mel-flufen): This is a dipeptide of melphalan and a phenylalanine ethyl ester derivative. It is designed to be more lipophilic than melphalan, facilitating its entry into tumor cells. Once inside, it is hydrolyzed by aminopeptidase N, an enzyme often overexpressed in cancer cells, to release the active alkylating agent melphalan.[8]
-
RB-101: This is a prodrug that contains a phenylalaninate structure. In the brain, it is cleaved to release two enzyme inhibitors that block enkephalinases (aminopeptidase N and neutral endopeptidase 24.11). This leads to an increase in endogenous enkephalins, producing analgesic, anxiolytic, and antidepressant effects.[9]
Conclusion
This compound is a versatile molecule with demonstrated direct antileukemic activity. Its derivatives have shown promise as hypolipidemic agents and enzyme inhibitors. Furthermore, its structural motif is valuable in the design of prodrugs for targeted cancer therapy and for modulating neurotransmitter systems. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for further research and development involving this compound and its analogs.
References
- 1. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RB-101 - Wikipedia [en.wikipedia.org]
The Evolving Landscape of Phenylalanine Scaffolds: A Technical Guide to Methyl 2-amino-3-phenylpropanoate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, serves as a foundational scaffold in medicinal chemistry. Its inherent chirality and versatile chemical handles have enabled the development of a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of these compounds, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas. Particular emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.
Synthesis of Key Derivatives
The synthesis of this compound derivatives typically involves modifications at the amino and carboxyl termini, as well as alterations to the phenyl ring. Standard peptide coupling techniques, protection/deprotection strategies, and various organic reactions are employed to generate novel analogs.
General Synthesis Workflow for Dipeptide Derivatives
A common synthetic route involves the coupling of an N-protected phenylalanine with a C-terminally protected phenylalanine methyl ester, followed by deprotection.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with prominent applications in oncology, neuroprotection, metabolic disorders, and infectious diseases.
Anticancer Activity
Several classes of phenylalanine methyl ester derivatives have emerged as potent anticancer agents, targeting various cancer cell lines and key signaling pathways.
The incorporation of quinoline and quinoxaline moieties has yielded compounds with significant antiproliferative effects. These derivatives often target critical kinases involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Phenylalanine Methyl Ester Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Target | Reference |
| Quinoline | 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline | A549 (Lung) | Low µM range | EGFR | [1] |
| MCF-7 (Breast) | Low µM range | EGFR | [1] | ||
| Quinoxaline | Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 (Colon) | 1.9–7.52 µg/mL | Not specified | [2] |
| MCF-7 (Breast) | 2.3–6.62 µg/mL | Not specified | [2] | ||
| β-Phenylalanine | 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid derivatives | A549 (Lung) | Structure-dependent cytotoxicity | Not specified | [3] |
| Parent Compound | Phenylalanine Methyl Ester (PME) | AML, ALL, CML-BC | >1 log reduction at 50 mM | Lysosomotropic | [4] |
AML: Acute Myelogenous Leukemia, ALL: Acute Lymphocytic Leukemia, CML-BC: Chronic Myelogenous Leukemia in Blast Crisis
Certain quinoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.
Neuroprotective Activity
Halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in models of brain ischemia. These compounds act by modulating glutamatergic synaptic transmission.
Table 2: Neuroprotective Activity of Halogenated Phenylalanine Derivatives
| Compound | Model | Effect | IC50 (mEPSCs) | Reference |
| 3,5-diiodo-L-tyrosine (DIT) | In vitro GST | Attenuation of synaptic transmission | 104.6 µM | |
| 3,5-dibromo-L-tyrosine (DBrT) | In vitro GST & OGD | Attenuation of synaptic transmission, reduced LDH release | 127.5 µM | |
| In vivo MCAO | Decreased infarct volume and neurological deficit | N/A |
GST: Glutamatergic Synaptic Transmission, OGD: Oxygen-Glucose Deprivation, MCAO: Middle Cerebral Artery Occlusion, mEPSCs: miniature Excitatory Postsynaptic Currents
These derivatives reduce neuronal excitotoxicity by depressing both presynaptic glutamate release and postsynaptic receptor activity.
References
- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Phenylalanine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine methyl ester, a simple derivative of the essential amino acid L-phenylalanine, holds a significant place in the annals of organic chemistry and drug development. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century on amino acids and peptide synthesis. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of phenylalanine methyl ester. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates its critical role as a key intermediate in the synthesis of the widely used artificial sweetener, aspartame.
Discovery and Historical Context: The Legacy of Emil Fischer
The discovery of phenylalanine methyl ester is not marked by a single, dramatic event but rather emerged from the systematic and groundbreaking research of Hermann Emil Fischer, a German chemist and Nobel laureate.[1] In the late 19th and early 20th centuries, Fischer was deeply engaged in the study of amino acids and their linkage to form proteins. A significant challenge he faced was the protection of the carboxylic acid group of one amino acid to allow for the formation of a peptide bond with the amino group of another.
In 1895, Emil Fischer and Arthur Speier published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification. This reaction provided a straightforward and effective method for converting carboxylic acids into their corresponding esters.
While a specific publication solely dedicated to the first synthesis of phenylalanine methyl ester is not readily apparent, it is widely accepted that its preparation was a direct application of the Fischer-Speier esterification to L-phenylalanine. Around 1901, Fischer and his colleagues were actively preparing various amino acid esters, including those of glycine and leucine, as essential building blocks for the synthesis of the first dipeptides and polypeptides.[1] Fischer's work during this period, detailed in his comprehensive publication "Untersuchungen über Aminosäuren, Polypeptide und Proteine (1899–1906)," laid the fundamental groundwork for peptide chemistry, with amino acid esters like phenylalanine methyl ester serving as crucial intermediates.
The ability to reversibly protect the carboxyl group as a methyl ester was a pivotal advancement, enabling the controlled, stepwise synthesis of peptides in the laboratory and paving the way for a deeper understanding of protein structure and function.
Physicochemical Properties of L-Phenylalanine Methyl Ester
The physical and chemical properties of L-phenylalanine methyl ester and its commonly used hydrochloride salt are summarized in the tables below.
Table 1: Physical and Chemical Properties of L-Phenylalanine Methyl Ester
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White powder or crystals |
| Melting Point | 158-162 °C (for the hydrochloride salt) |
| Optical Rotation [α]D²⁰ | +32.4° (c = 2 in ethanol) (for the hydrochloride salt) |
| Solubility | Soluble in water and ethanol |
Table 2: Spectroscopic Data for L-Phenylalanine Methyl Ester Hydrochloride
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.74 (s, 3H, NH₃⁺), 7.38 – 7.20 (m, 5H, Ar-H), 4.23 (dd, J = 7.4, 5.9 Hz, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.21 (dd, J = 14.0, 5.7 Hz, 1H, β-CH₂), 3.10 (dd, J = 14.0, 7.5 Hz, 1H, β-CH₂)[1] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 169.34 (C=O), 134.69 (Ar-C), 129.38 (Ar-CH), 128.57 (Ar-CH), 127.24 (Ar-CH), 53.22 (α-CH), 52.53 (OCH₃), 35.83 (β-CH₂)[1] |
| Mass Spectrometry (ESI) | m/z calcd. for [C₁₀H₁₄NO₂]⁺: 180.1019 [M-Cl]⁺, found 180.1010[1] |
| Infrared (IR) | Conforms to standard spectra, with characteristic peaks for amine, ester carbonyl, and aromatic functional groups. |
Experimental Protocols for Synthesis
The synthesis of L-phenylalanine methyl ester is a standard procedure in organic chemistry laboratories. Two common methods are detailed below.
Fischer-Speier Esterification using Thionyl Chloride in Methanol
This is a classic and highly effective method for the esterification of amino acids.
Methodology:
-
Reaction Setup: Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the solid will gradually dissolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-phenylalanine methyl ester hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Caption: Fischer-Speier esterification of L-phenylalanine.
Esterification using Trimethylchlorosilane in Methanol
This method offers a milder alternative to the thionyl chloride procedure.
Methodology:
-
Reaction Setup: Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask with a magnetic stirrer.
-
Addition of TMSCl: Slowly add trimethylchlorosilane (TMSCl) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The product, L-phenylalanine methyl ester hydrochloride, can be purified by recrystallization.
The Pivotal Role in Aspartame Synthesis
The most significant industrial application of L-phenylalanine methyl ester is its role as a key precursor in the synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). Aspartame was discovered in 1965 by James M. Schlatter at G.D. Searle & Company.
The synthesis of aspartame involves the formation of a peptide bond between L-aspartic acid and L-phenylalanine methyl ester. The methyl ester group on the phenylalanine moiety is crucial for the sweet taste of the final product.
General Synthesis Workflow of Aspartame:
-
Protection of L-Aspartic Acid: The amino group of L-aspartic acid is typically protected, for example, with a formyl or benzyloxycarbonyl group, and the carboxylic acid groups are activated, often by forming an anhydride.
-
Peptide Coupling: The protected and activated L-aspartic acid is then reacted with L-phenylalanine methyl ester to form the dipeptide.
-
Deprotection: The protecting group on the N-terminus of the aspartyl residue is removed to yield aspartame.
Caption: General workflow for the synthesis of aspartame.
Conclusion
From its origins in the foundational research of Emil Fischer to its indispensable role in the production of a globally recognized food additive, phenylalanine methyl ester exemplifies the enduring impact of fundamental organic chemistry on industrial applications. The straightforward yet elegant methods for its synthesis, coupled with its unique contribution to the sensory properties of aspartame, have solidified its importance in the fields of chemistry and food science. This guide has provided a comprehensive overview of this key molecule, intended to serve as a valuable resource for researchers and professionals in the scientific community.
References
The Versatile Scaffold: A Deep Dive into Methyl 2-amino-3-phenylpropanoate in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Synthesis, Spectroscopic Properties, and Biological Significance of L-Phenylalanine Methyl Ester and Its Derivatives.
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid L-phenylalanine, serves as a pivotal building block in the synthesis of a diverse array of molecules with significant applications in medicinal chemistry and drug development. Its strategic importance lies in its readily modifiable structure, allowing for the creation of novel compounds with tailored pharmacological profiles. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and its role in modulating key biological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling cascades.
Synthetic Strategies and Optimization
The synthesis of this compound hydrochloride is a fundamental esterification reaction. A common and efficient method involves the reaction of L-phenylalanine with methanol in the presence of a catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution. Optimization of reaction conditions, including temperature, reaction time, and the choice of catalyst, is crucial for maximizing yield and purity.
| Parameter | Method 1: Thionyl Chloride | Method 2: HCl gas |
| Starting Material | L-Phenylalanine | L-Phenylalanine |
| Reagents | Thionyl Chloride, Methanol | Anhydrous Methanol, HCl gas |
| Reaction Time | 24 hours | 4-6 hours |
| Typical Yield | ~97% | High (exact percentage varies) |
| Purification | Recrystallization | Recrystallization |
| Reference | [1](2) | General knowledge |
Spectroscopic Characterization
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons on the chiral center and the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the amino acid backbone.[3](4)
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak is readily observed, along with characteristic fragments resulting from the loss of the methoxycarbonyl group or cleavage of the amino acid side chain.
Pharmacological Significance and Biological Activity
Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug design.
| Derivative Class | Biological Activity | Target/Mechanism | IC50/EC50/Ki | Reference |
| N-acyl derivatives | Antileukemic | Lysosomotropic activity | >1 log reduction of leukemic cells at 50 mM | [5](6) |
| Glycyrrhizic acid conjugates | Anti-inflammatory, Antiulcer | Not specified | Not specified | [7](8) |
| Dipeptide derivatives | Potential therapeutic agents | Building blocks for larger peptides | Not specified | [1](2) |
Experimental Protocols
Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
A detailed protocol for the synthesis of L-Phenylalanine methyl ester hydrochloride involves the slow addition of thionyl chloride to a cooled suspension of L-phenylalanine in methanol. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/ethanol.[9](10)
General Procedure for Peptide Coupling
The synthesis of dipeptides using this compound as the C-terminal residue typically involves the coupling with an N-protected amino acid. The N-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU), and then reacted with the hydrochloride salt of this compound in the presence of a base to neutralize the hydrochloride. The reaction is monitored by techniques like TLC or HPLC, and the final product is purified by column chromatography or recrystallization.
Signaling Pathways and Molecular Interactions
Recent studies have highlighted the role of L-phenylalanine and its derivatives in modulating cellular signaling pathways, offering new avenues for therapeutic intervention.
GPCR Signaling
L-phenylalanine has been shown to act as a ligand for a number of G protein-coupled receptors (GPCRs), differentially activating various signaling pathways in a receptor-dependent manner.[11](11) This promiscuous activation suggests that derivatives of this compound could be designed to selectively target specific GPCRs for therapeutic benefit.
GPCR signaling cascade initiated by a ligand.
Insulin Signaling Pathway
Studies have indicated that methyl-phenylalanine can impair insulin signaling.[12](12) This suggests that derivatives of this compound could be investigated as potential modulators of this critical metabolic pathway, with implications for diseases such as type 2 diabetes. The proposed mechanism involves the interference with the insulin receptor (IR) and downstream signaling components.
Insulin signaling and its potential inhibition.
Experimental Workflows in Drug Discovery
This compound and its derivatives are integral to various workflows in drug discovery, from initial hit identification to lead optimization.
High-Throughput Screening (HTS) Workflow
In HTS campaigns, libraries of compounds derived from this compound can be rapidly screened against a biological target. The workflow involves automated liquid handling for compound plating, incubation with the target, and detection of a signal (e.g., fluorescence, luminescence) that indicates activity.
A typical high-throughput screening workflow.
This guide serves as a foundational resource for researchers and professionals engaged in the use of this compound. The provided data and protocols are intended to facilitate further exploration and application of this versatile chemical entity in the ongoing quest for novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. mta.scholaris.ca [mta.scholaris.ca]
- 12. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemistry is paramount, as the biological activity of its derivatives is often enantiomer-dependent. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on methods that offer high enantiopurity and yield. The protocols are intended to be a practical guide for researchers in organic synthesis and drug development.
Methods for Enantioselective Synthesis
Several strategies have been developed for the enantioselective synthesis of this compound. The primary approaches include the esterification of enantiopure phenylalanine, resolution of racemic mixtures, and asymmetric catalysis.
-
Direct Esterification of L-Phenylalanine: This is a straightforward and widely used method that begins with the commercially available and relatively inexpensive L-phenylalanine. The reaction is typically carried out using thionyl chloride in methanol, which efficiently converts the carboxylic acid to the methyl ester.[1]
-
Crystallization-Induced Asymmetric Transformation (CIAT): This technique offers an elegant approach to resolve racemic mixtures. It involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. Through in-situ racemization and selective crystallization of one diastereomer, high yields of the desired enantiomer can be achieved.[2]
-
Asymmetric Phase-Transfer Catalysis: This method involves the alkylation of a glycine-derived Schiff base with benzyl bromide in the presence of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. This approach allows for the de novo construction of the chiral center with high enantioselectivity.[3]
-
Biocatalytic Methods: The use of enzymes, such as amino acid oxidases, offers a green and highly selective alternative for the synthesis of chiral amino acid derivatives.[4] While often used for the production of D-amino acids, engineered enzymes can be tailored for specific enantiomers.
Quantitative Data Summary
The following table summarizes key quantitative data from selected enantioselective synthesis methods for this compound and its derivatives.
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Direct Esterification | Thionyl chloride | L-Phenylalanine | L-Phenylalanine methyl ester HCl | 97 | >99 | [1] |
| Crystallization-Induced Asymmetric Transf. | (2R,3R)-Tartaric acid / 5-nitrosalicylaldehyde | Racemic Phenylalanine methyl ester derivatives | L-Dopa & L-Tyrosine derivatives | 71-85 | High optical purity | [2] |
| Asymmetric Phase-Transfer Catalysis | Cinchonidine-derived catalyst | N-(Diphenylmethylene)glycine tert-butyl ester | (R)-tert-butyl 2-((diphenylmethylene)amino)-3-(naphthalen-1-yl)propanoate | 85 | 97 | [3] |
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Direct Esterification
This protocol is adapted from a procedure described by Adams, Bawa, and Jones.[1]
Materials:
-
L-Phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of EtOAc/EtOH (95:5) to yield L-Phenylalanine methyl ester hydrochloride as a white solid (9.45 g, 97% yield).[1]
Protocol 2: Resolution of Racemic Phenylalanine Methyl Ester via Crystallization-Induced Asymmetric Transformation (CIAT)
This protocol is a general representation based on the principles described by Abbasi et al.[2] for related derivatives.
Materials:
-
Racemic N-acetyl-phenylalanine methyl ester
-
(2R,3R)-Tartaric acid
-
5-Nitrosalicylaldehyde
-
Methanol
-
Diethyl ether
-
Potassium carbonate
-
Dichloroethane
-
Standard laboratory glassware
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve the racemic N-acetyl-phenylalanine methyl ester and (2R,3R)-tartaric acid in methanol.
-
Add 5-nitrosalicylaldehyde to induce the asymmetric transformation.
-
Allow the solution to stir, promoting the crystallization of the desired (L)-phenylalanine methyl ester-(2R, 3R)-tartrate salt.
-
Isolate the crystals by filtration, wash with cold diethyl ether, and air dry.
-
-
Liberation of the Free Amine:
-
To a solution of potassium carbonate in distilled water, add the isolated tartrate salt.
-
Add dichloroethane and stir the biphasic mixture at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, dry over potassium carbonate, filter, and concentrate under reduced pressure to obtain the free (L)-phenylalanine methyl ester.[2]
-
Workflow and Pathway Diagrams
Caption: General workflow for the enantioselective synthesis of this compound.
Caption: Simplified reaction pathway for the direct esterification of L-Phenylalanine.
References
Protecting Group Strategies for Phenylalanine Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common protecting group strategies for phenylalanine methyl ester, a crucial building block in peptide synthesis and drug development. This document details protocols for the protection and deprotection of the amino and carboxyl groups, summarizes quantitative data for key reactions, and illustrates workflows using logical diagrams.
Introduction to Protecting Groups in Peptide Synthesis
In peptide synthesis, the selective formation of amide bonds between specific amino acids requires the temporary masking of reactive functional groups to prevent unwanted side reactions. Protecting groups are chemical moieties that are reversibly attached to the α-amino and carboxyl groups of amino acids. An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not affect the newly formed peptide bond or other protecting groups.[1][2]
The concept of orthogonal protection is fundamental in multi-step synthesis. It allows for the selective removal of one protecting group in the presence of others by employing different deprotection mechanisms (e.g., acid-labile vs. base-labile groups).[3][4][5] This strategy is critical for the synthesis of complex peptides and peptidomimetics.
Phenylalanine methyl ester has its C-terminus protected as a methyl ester, leaving the α-amino group as the primary site for modification. This document will focus on the protection of this amino group and the considerations for the methyl ester as a C-terminal protecting group.
Protecting the α-Amino Group of Phenylalanine Methyl Ester
The most common protecting groups for the α-amino group in peptide synthesis are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the desired orthogonality.[2][3]
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used acid-labile protecting group. It is stable to a wide range of reaction conditions but can be easily removed with moderate to strong acids like trifluoroacetic acid (TFA).[6]
Logical Workflow for Boc Protection and Deprotection:
Caption: General workflow for Boc protection and deprotection of Phenylalanine Methyl Ester.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. This makes it orthogonal to the Boc and Fmoc groups.[7][8]
Logical Workflow for Cbz Protection and Deprotection:
Caption: General workflow for Cbz protection and deprotection of Phenylalanine Methyl Ester.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF). Its stability in acidic conditions makes it orthogonal to the Boc group, forming the basis of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[9][10]
Logical Workflow for Fmoc Protection and Deprotection:
Caption: General workflow for Fmoc protection and deprotection of Phenylalanine Methyl Ester.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of phenylalanine methyl ester. Yields are representative and can vary based on the scale of the reaction and purification methods.
Table 1: N-Protection of Phenylalanine Methyl Ester
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂)O | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium Carbonate (Na₂CO₃) | Dioxane/Water | 0 to RT | 18 | ~82[11] |
| Fmoc | Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 0 to RT | 12-18 | ~85-95 |
Table 2: N-Deprotection of Protected Phenylalanine Methyl Ester
| Protected Amino Ester | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc-Phe-OMe | 25-50% TFA in DCM | Dichloromethane (DCM) | 0 to RT | 1-2 | High (often quantitative)[6] |
| Cbz-Phe-OMe | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) or Ethanol (EtOH) | RT | 1-3 | >95[7] |
| Fmoc-Phe-OMe | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | RT | 0.2-0.5 | High (often quantitative)[12] |
The Methyl Ester as a C-Terminal Protecting Group
The methyl ester is a simple and common protecting group for the carboxylic acid functionality. It is stable to the conditions used for Boc and Fmoc protection and deprotection. However, it is not orthogonal to all conditions, for instance, it can be cleaved under strongly acidic or basic conditions.
Formation of Phenylalanine Methyl Ester
Phenylalanine methyl ester hydrochloride is typically synthesized by reacting phenylalanine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[13][14]
Reaction Scheme for Esterification:
Caption: Fischer-Speier esterification of Phenylalanine.
Deprotection (Saponification) of the Methyl Ester
The methyl ester can be removed by saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide or lithium hydroxide), followed by acidification to yield the free carboxylic acid.[15]
Logical Workflow for Methyl Ester Deprotection:
Caption: General workflow for the saponification of an N-protected phenylalanine methyl ester.
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride[13]
Materials:
-
L-Phenylalanine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
Procedure:
-
Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (e.g., 6.0 mL, 82.1 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.
-
Typical Yield: ~97%[13]
-
Protocol 2: Boc Protection of L-Phenylalanine Methyl Ester
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (2.2 eq) dropwise and stir for 15-20 minutes to generate the free amine.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-L-phenylalanine methyl ester.
Protocol 3: Cbz Protection of L-Phenylalanine Methyl Ester[16]
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of water and EtOAc.
-
Cool the solution to 0 °C.
-
Add a solution of Na₂CO₃ (1.1 eq) in water, followed by the dropwise addition of Cbz-Cl (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC, typically 16-18 hours).
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-L-phenylalanine methyl ester.
-
Typical Yield: ~99%[16]
-
Protocol 4: Fmoc Protection of L-Phenylalanine Methyl Ester[11]
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.0 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at 0 °C for 4 hours and then at room temperature for 18 hours.
-
Add water to the reaction mixture and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain Fmoc-L-phenylalanine. A similar procedure can be adapted for the methyl ester.
Protocol 5: Deprotection of Boc-L-Phenylalanine Methyl Ester[6]
Materials:
-
Boc-L-phenylalanine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor reaction completion using TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected product as its TFA salt.
Protocol 6: Deprotection of Cbz-L-Phenylalanine Methyl Ester by Catalytic Hydrogenolysis[7]
Materials:
-
Cbz-L-phenylalanine methyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or source
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Add 10% Pd/C (typically 10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 7: Deprotection of Fmoc-L-Phenylalanine Methyl Ester[12]
Materials:
-
Fmoc-L-phenylalanine methyl ester
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to remove dibenzofulvene-piperidine adduct.
Protocol 8: Saponification of N-Boc-L-Phenylalanine Methyl Ester[15]
Materials:
-
N-Boc-L-phenylalanine methyl ester
-
Methanol (MeOH)
-
Water
-
Sodium hydroxide (NaOH), 2N solution
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve N-Boc-L-phenylalanine methyl ester in methanol.
-
Add water and adjust the pH to 12 with 2N NaOH.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-phenylalanine.
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of peptides and related molecules. For phenylalanine methyl ester, the Boc, Cbz, and Fmoc groups offer a versatile toolkit for the protection of the α-amino group, each with distinct deprotection conditions that allow for orthogonal strategies. The methyl ester itself serves as a robust C-terminal protecting group, readily formed and removed when necessary. By understanding the principles and protocols outlined in these notes, researchers can effectively utilize phenylalanine methyl ester in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. pianetachimica.it [pianetachimica.it]
- 15. prepchem.com [prepchem.com]
- 16. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Boc-Protection of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amino groups is a fundamental and critical step in peptide synthesis and the development of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed protocol for the Boc-protection of Methyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine methyl ester, a common building block in the synthesis of peptides and other pharmaceuticals.[3][4] The reaction involves the treatment of the amino acid ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]
Reaction Principle
The Boc-protection of L-Phenylalanine methyl ester proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the formation of the N-Boc protected product.[5]
Experimental Protocol
This protocol describes a general and widely applicable method for the Boc-protection of L-Phenylalanine methyl ester.
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Free Amine: To a round-bottom flask, add L-Phenylalanine methyl ester hydrochloride (1.0 equivalent). Dissolve the solid in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA) (1.1 equivalents) dropwise to the stirred solution at room temperature. Stir the mixture for 15-20 minutes to generate the free base of L-Phenylalanine methyl ester.[5]
-
Boc-Protection Reaction: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in anhydrous DCM.
-
Add the solution of Boc₂O to the solution of the free amine dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, Boc-L-phenylalanine methyl ester, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield a white to off-white solid.[5][8]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Boc-protection of phenylalanine derivatives. It is important to note that yields can vary based on the specific substrate (free acid vs. ester) and reaction scale.
| Starting Material | Base | Solvent | Reaction Time | Yield (%) | Reference |
| L-Phenylalanine | Sodium Hydroxide | tert-Butanol/Water | Overnight | 78-87% | [5][8] |
| L-Alanine | Triethylamine | Acetone/Water | 4 hours | 93% | [9] |
| L-Glutamic Acid | Triethylamine | Acetone/Water | 4 hours | 90% | [9] |
| L-Phenylalanine methyl ester hydrochloride | Triethylamine | Dichloromethane | Not specified | 97.8% | [10] |
Visualizations
Reaction Scheme:
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. echemi.com [echemi.com]
- 3. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Fmoc-Protection of Methyl 2-amino-3-phenylpropanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a secondary amine like piperidine. This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[1] This document provides detailed application notes and experimental protocols for the N-terminal Fmoc-protection of Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester), a common building block in peptide synthesis.
The reaction typically involves the nucleophilic attack of the primary amine of the amino acid ester on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][2] When starting with the hydrochloride salt of the amino acid ester (H-Phe-OMe·HCl), a base is required to neutralize the salt and to facilitate the reaction.[3] Common bases include sodium bicarbonate, sodium carbonate, or tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1][4]
Data Presentation: Reaction Conditions for Fmoc-Protection of this compound
The following table summarizes various reported and adapted conditions for the Fmoc-protection of Phenylalanine methyl ester. This allows for easy comparison of different methodologies to select the most suitable protocol based on available reagents, desired reaction time, and scale.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) | L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) | L-Phenylalanine methyl ester (free amine) |
| Fmoc Reagent | Fmoc-OSu | Fmoc-Cl | Fmoc-OSu |
| Base | Sodium Bicarbonate (NaHCO₃) | N-Methylmorpholine (NMM) | Triethylamine (TEA) |
| Solvent System | Dioxane/Water (1:1) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Stoichiometry | |||
| H-Phe-OMe·HCl | 1.0 eq | 1.0 eq | 1.0 eq |
| Fmoc Reagent | 1.05 eq | 1.0 eq | 1.05 eq |
| Base | 2.0 eq | 2.1 eq | 3.0 eq |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 8 - 12 hours (overnight) | 24 hours | 2 hours |
| Yield | Typically >90% | High | High |
| Reference | Adapted from[1] | Adapted from[4] | Adapted from[5] |
Experimental Protocols
Protocol 1: Fmoc-Protection using Fmoc-OSu and Sodium Bicarbonate
This protocol is a standard and widely used method for the Fmoc-protection of amino acids and their esters.
Materials:
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the cooled amino acid ester solution over a period of 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (8-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x volumes), water (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Protocol 2: Fmoc-Protection using Fmoc-Cl and N-Methylmorpholine
This protocol is suitable for reactions in a non-aqueous solvent system.
Materials:
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Add N-Methylmorpholine (2.1 eq) dropwise to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Fmoc-Cl (1.0 eq) in anhydrous DCM.
-
Add the Fmoc-Cl solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 22 hours (or overnight).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volumes), saturated NaHCO₃ solution (2 x volumes), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Fmoc-Protection
Caption: A generalized workflow for the synthesis of Fmoc-Phe-OMe.
Signaling Pathway: Chemical Mechanism of Fmoc-Protection
Caption: Mechanism of Fmoc-protection of Phenylalanine methyl ester using Fmoc-OSu.
References
Application Notes and Protocols: Methyl 2-amino-3-phenylpropanoate as a Versatile Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid phenylalanine, is a crucial building block in the field of peptide synthesis. Its application is particularly prominent in solution-phase peptide synthesis, where the protection of the C-terminus as a methyl ester prevents its participation in the coupling reaction, allowing for the specific formation of a peptide bond at the N-terminus. This strategy is fundamental in the stepwise synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery and development due to their diverse biological activities. The incorporation of phenylalanine residues is common in the design of bioactive peptides, including enzyme inhibitors and receptor ligands.
This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound hydrochloride in peptide synthesis. The protocols focus on the synthesis of a dipeptide, a foundational technique in the construction of more complex peptide chains.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions such as racemization. The following tables summarize the performance of common coupling reagents used in conjunction with N-protected phenylalanine for coupling to an amino acid ester like this compound.
Table 1: Comparison of HBTU and HATU for Solution-Phase Coupling of Boc-L-Phenylalanine
| Parameter | HBTU | HATU | Citation |
| Typical Yield | >90% | >90% | [1] |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | [1] |
| Reactivity | High | Very High | [1] |
| Racemization Risk | Low | Very Low | [1] |
| Key Advantages | Good balance of reactivity and cost, reliable for standard couplings. | High reactivity, low racemization rates, effective for sterically hindered amino acids. | [1] |
| Key Disadvantages | Can be less effective than HATU in preventing racemization for sensitive amino acids. | Higher cost compared to HBTU. | [1] |
Table 2: Representative Yields for Dipeptide Synthesis Steps
| Step | Product | Typical Yield | Citation |
| N-terminal Protection | N-Boc-L-phenylalanine | High | [2] |
| C-terminal Protection | L-phenylalanine methyl ester hydrochloride | High | [3] |
| Peptide Coupling (DCC/HOBt) | N-Boc-L-phenylalanyl-L-phenylalanine methyl ester | 78-87% | [2] |
| N-terminal Deprotection (TFA) | L-phenylalanyl-L-phenylalanine methyl ester | High | [2] |
Mandatory Visualization
Experimental and Signaling Pathways
Caption: Overall workflow for the synthesis of a dipeptide using this compound.
Caption: Simplified mechanism of DCC-mediated peptide bond formation.[2]
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
This protocol describes the esterification of L-phenylalanine to protect the carboxylic acid group.
Materials and Reagents:
-
L-Phenylalanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ice bath
Procedure:
-
Add 95 mL of methanol to a 250-mL round-bottomed flask.[3]
-
Add 3.0 g (0.018 mole) of L-phenylalanine to the methanol.[3]
-
Cool the mixture in an ice bath for 10 minutes.[3]
-
While the mixture is still cold, add 2.6 mL (0.036 mole) of thionyl chloride dropwise. All the solid should dissolve during the addition.[3]
-
Reflux the mixture for 20 minutes.[3]
-
Perform a vacuum distillation to remove the solvent until no less than 5 mL of liquid remains.[3] The resulting product is L-phenylalanine methyl ester hydrochloride.
Protocol 2: Synthesis of N-Boc-L-phenylalanine
This protocol details the protection of the amino group of L-phenylalanine with a Boc group.[2]
Materials and Reagents:
-
L-Phenylalanine
-
Sodium hydroxide (NaOH)
-
Water
-
tert-Butanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pentane or hexane
-
Citric acid solution
-
Ice bath
Procedure:
-
In a large flask, dissolve sodium hydroxide (e.g., 44 g, 1.1 mol) in water (1.1 L).[2]
-
Add L-phenylalanine (e.g., 165.2 g, 1 mol) and tert-butanol (750 mL) to the stirred solution.[2]
-
Add di-tert-butyl dicarbonate (e.g., 223 g, 1 mol) dropwise to the mixture over 1 hour. A white precipitate may form.[2]
-
Continue stirring for 30 minutes after the addition is complete.[2]
-
Remove the tert-butanol under reduced pressure.[2]
-
Wash the remaining aqueous solution with an organic solvent like pentane or hexane.[2]
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 3 with a cold citric acid solution.[2]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.[2]
Protocol 3: Coupling of N-Boc-L-phenylalanine with L-Phenylalanine Methyl Ester Hydrochloride (DCC/HOBt Method)
This protocol describes the formation of the dipeptide N-Boc-L-phenylalanyl-L-phenylalanine methyl ester.
Materials and Reagents:
-
N-Boc-L-phenylalanine
-
L-Phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or CHCl₃.[4]
-
Cool the solution to 0°C and add N-methylmorpholine (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15 minutes.[4]
-
In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or CHCl₃.[5]
-
Add DCC (1.1 equivalents) to the N-Boc-L-phenylalanine solution at 0°C and stir for 15 minutes to pre-activate the amino acid.[5]
-
Add the neutralized L-phenylalanine methyl ester solution to the activated N-Boc-L-phenylalanine solution.[5]
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.[4][5]
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with the reaction solvent and combine the filtrates.[4]
-
Wash the filtrate with 5% NaHCO₃ solution and saturated NaCl solution.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the crude product.[4]
-
The crude product can be purified by recrystallization.[2][4]
Protocol 4: N-terminal Deprotection of N-Boc-Phe-Phe-OMe
This protocol describes the removal of the Boc protecting group to yield the final dipeptide.
Materials and Reagents:
-
N-Boc-L-phenylalanyl-L-phenylalanine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected dipeptide in a 25% solution of TFA in DCM.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Remove the solvent and excess TFA in vacuo to yield the product, typically as a TFA salt.[2]
References
Application Notes and Protocols for the GC-MS Analysis of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of Methyl 2-amino-3-phenylpropanoate (also known as Phenylalanine methyl ester) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic separation and detection.
Introduction
This compound is an ester of the amino acid phenylalanine. For successful analysis by GC-MS, the polar primary amine group must be derivatized to increase the molecule's volatility and reduce its interaction with the stationary phase of the GC column. The primary derivatization strategies for this compound involve N-silylation and N-acylation. For enantiomeric analysis, chiral derivatizing agents can be employed to form diastereomers that can be separated on a non-chiral column.
Derivatization Strategies
The selection of a derivatization method depends on the specific requirements of the analysis, such as desired sensitivity, potential for automation, and the need for chiral separation.
N-Silylation
Silylation involves the replacement of the active hydrogen of the primary amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This method is highly effective at increasing volatility and is widely used in metabolomics.[1]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MTBSTFA derivatives are generally more stable towards hydrolysis than TMS derivatives.
N-Acylation
Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acyl chloride. This method introduces an acyl group, which increases the volatility and can improve chromatographic peak shape. Fluorinated acylating agents can enhance sensitivity in electron capture negative ionization (ECNI) MS.
-
Reagents: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA) are common choices for introducing fluorine atoms. Alkyl chloroformates, such as ethyl chloroformate or methyl chloroformate, are also effective.[1]
Chiral Derivatization
For the separation of the D- and L-enantiomers of this compound, a chiral derivatizing agent (CDA) can be used to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.
-
Reagents: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) is a common chiral derivatizing agent for amines and amino acids.
Data Presentation
The following table summarizes quantitative data for derivatization methods applicable to amino acids and related compounds for GC-MS analysis. It is important to note that performance metrics can vary based on the specific analyte, matrix, and instrumentation.
| Derivatization Method | Analyte(s) | Reagent(s) | LOD | LOQ | Linearity (R²) | Precision (RSD) | Reference |
| Silylation | UV Filters & Hormones | MSTFA | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | > 0.9 | < 7.2% | [2] |
| Acylation | Amino Acids | Trifluoroacetyl butyl esters | < 0.1 µg/mL | - | Good | 6.7 - 18.6% | |
| Acylation | Lysine & Metabolites | PFPA | - | - | - | < 20% | [3][4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Protocol 1: N-Silylation using BSTFA + 1% TMCS
This protocol is adapted for the derivatization of the primary amine group of this compound.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Ensure the sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.
-
To the dried sample in a reaction vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
GC-MS Conditions (General):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: N-Acylation using Pentafluoropropionic Anhydride (PFPA)
This protocol describes the acylation of the primary amine group.
Materials:
-
This compound standard or sample
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Ensure the sample is dry.
-
Add 100 µL of a 1:4 (v/v) solution of PFPA in ethyl acetate to the dried sample.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 65°C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
GC-MS Conditions (General):
-
Use similar GC-MS conditions as described in Protocol 4.1, adjusting the temperature program as needed based on the volatility of the derivative.
Protocol 3: Chiral Derivatization using (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)
This protocol is for the formation of diastereomers for enantiomeric separation.
Materials:
-
Racemic this compound standard or sample
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) solution in dichloromethane (1 mg/mL)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Procedure:
-
Ensure the sample is dry and dissolved in 100 µL of dichloromethane.
-
Add 10 µL of triethylamine to the vial.
-
Add 100 µL of the TFAPC solution to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 30 minutes.
-
The sample is now ready for injection into the GC-MS.
GC-MS Conditions (General):
-
Column: A non-chiral column such as a DB-5ms is suitable for separating the resulting diastereomers.
-
Injector and MS conditions: Similar to Protocol 4.1. The oven temperature program may need to be optimized to achieve baseline separation of the diastereomeric peaks.
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
Caption: N-Silylation Workflow.
Caption: N-Acylation Workflow.
Caption: Chiral Derivatization Workflow.
References
Application Notes and Protocols: Methyl 2-amino-3-phenylpropanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-phenylpropanoate, commonly known as L-phenylalanine methyl ester, is a versatile and economically significant chiral building block derived from the natural amino acid L-phenylalanine. Its inherent stereochemistry, coupled with the synthetically accessible amino and ester functionalities, makes it a valuable precursor in a multitude of asymmetric syntheses. These applications are pivotal in the pharmaceutical industry, where the stereochemical purity of a drug molecule can determine its efficacy and safety.
This document provides detailed application notes and experimental protocols for the use of L-phenylalanine methyl ester in asymmetric synthesis, focusing on its role as a chiral precursor for the synthesis of complex molecules, including chiral heterocycles and N-methylated amino acids.
Application 1: Diastereoselective Synthesis of Chiral Tetramic Acids
L-Phenylalanine methyl ester serves as a foundational chiral starting material for the synthesis of chiral tetramic acids, which are important structural motifs in various natural products with diverse biological activities. The following protocol details the preparation of (S)-5-Benzylpyrrolidine-2,4-dione, a key intermediate, starting from L-phenylalanine methyl ester hydrochloride.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | L-Phenylalanine methyl ester hydrochloride | Methyl malonyl chloride, NaHCO₃ | 99 | 100 |
| 2 | (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine | (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | Sodium methoxide | 88 | >99 |
| 3 | (S)-5-Benzylpyrrolidine-2,4-dione | (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine | Acetic acid, H₂O | 96 | >99 |
Experimental Protocols
Step 1: Synthesis of (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester [1]
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (25.0 g, 116 mmol, 1.00 equiv)
-
Sodium bicarbonate (29.2 g, 348 mmol, 3.00 equiv)
-
Dichloromethane (CH₂Cl₂) (250 mL)
-
Water (250 mL)
-
Methyl malonyl chloride (12.5 mL, 122 mmol, 1.05 equiv)
-
-
Procedure:
-
To the reaction flask, add L-phenylalanine methyl ester hydrochloride, sodium bicarbonate, dichloromethane, and water.
-
Cool the biphasic mixture to 0 °C using an ice bath while stirring vigorously.
-
Add methyl malonyl chloride dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a faint yellow oil.
-
Step 2: Synthesis of (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine [1]
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Reagents:
-
(S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester (27.8 g, 94.8 mmol, 1.00 equiv)
-
Methanol (MeOH) (200 mL)
-
Sodium methoxide solution (25 wt% in methanol, 43.1 mL, 189 mmol, 2.00 equiv)
-
-
Procedure:
-
Dissolve the starting material in methanol in the reaction flask.
-
Heat the solution to 65 °C.
-
Add the sodium methoxide solution dropwise over 10 minutes.
-
After the addition, maintain the reaction at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to pH 2.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.
-
Step 3: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione [1]
-
Reaction Setup: A 250-mL, round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
(5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine (20.0 g, 76.5 mmol, 1.00 equiv)
-
Acetic acid (100 mL)
-
Water (100 mL)
-
-
Procedure:
-
Combine the starting material, acetic acid, and water in the reaction flask.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the final product as a white crystalline solid.
-
Workflow Diagram
Caption: Workflow for the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione.
Application 2: Synthesis of N-Methyl-L-phenylalanine
L-Phenylalanine methyl ester is a convenient starting material for the synthesis of N-methylated amino acids, which are important components in medicinal chemistry for enhancing the pharmacokinetic properties of peptides. The following protocol describes the synthesis of N-methyl-L-phenylalanine methyl ester via the Fukuyama amine synthesis.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester | L-Phenylalanine methyl ester hydrochloride | 2-Nitrobenzenesulfonyl chloride, Et₃N | 97.8 |
| 2 | N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl ester | N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester | Methyl p-toluenesulfonate, K₂CO₃ | 98.2 |
| 3 | N-Methyl-L-phenylalanine methyl ester | N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl ester | Thiophenol, K₂CO₃ | 89.3 |
Experimental Protocols
Step 1: Synthesis of N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester [2]
-
Reaction Setup: A 100-mL, round-bottomed flask equipped with a magnetic stir bar.
-
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (1.08 g, 5 mmol)
-
Triethylamine (Et₃N) (1.5 mL, 11 mmol)
-
Dry dichloromethane (CH₂Cl₂) (40 mL)
-
2-Nitrobenzenesulfonyl chloride (1.16 g, 5.25 mmol)
-
-
Procedure:
-
Suspend L-phenylalanine methyl ester hydrochloride in dry dichloromethane.
-
Add triethylamine and stir until the solution becomes clear.
-
Add 2-nitrobenzenesulfonyl chloride portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield the product as a light yellow solid.
-
Step 2: Synthesis of N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl ester [2]
-
Reaction Setup: A 50-mL, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester (1.82 g, 5 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)
-
Dry acetone (20 mL)
-
Methyl p-toluenesulfonate (1.02 g, 5.5 mmol)
-
-
Procedure:
-
Dissolve the starting material in dry acetone.
-
Add anhydrous potassium carbonate and methyl p-toluenesulfonate.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the product as a yellow oil.
-
Step 3: Synthesis of N-Methyl-L-phenylalanine methyl ester [2]
-
Reaction Setup: A 50-mL, round-bottomed flask equipped with a magnetic stir bar.
-
Reagents:
-
N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl ester (0.756 g, 2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (0.83 g, 6 mmol)
-
Dry acetonitrile (CH₃CN) (10 mL)
-
Thiophenol (0.24 mL, 2.4 mmol)
-
-
Procedure:
-
Dissolve the starting material in dry acetonitrile.
-
Add anhydrous potassium carbonate and thiophenol.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by flash chromatography (silica gel, chloroform/methanol gradient) to afford the final product.
-
Reaction Scheme
Caption: Reaction scheme for the synthesis of N-Methyl-L-phenylalanine methyl ester.
Conclusion
This compound is a cornerstone chiral building block in asymmetric synthesis. The protocols detailed herein demonstrate its utility in constructing complex chiral molecules with high stereochemical control. These methods are applicable in various research and development settings, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds. The straightforward and high-yielding nature of these transformations underscores the importance of L-phenylalanine methyl ester in the synthetic chemist's toolbox.
References
Protocols for N-acylation of Methyl 2-amino-3-phenylpropanoate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-acylation of Methyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine methyl ester. This common transformation is a fundamental step in peptide synthesis and the development of various pharmaceutical compounds. The following sections offer a comparative overview of different acylation methods, detailed experimental procedures, and visual workflows to guide researchers in selecting and performing the optimal reaction for their specific needs.
Overview of N-Acylation Methods
N-acylation of this compound involves the formation of an amide bond between the primary amine of the amino acid ester and an acylating agent. Common methods include the use of acyl chlorides, acid anhydrides, or coupling agents to activate a carboxylic acid. The choice of method depends on the desired acyl group, scale of the reaction, and sensitivity of the substrates.
Data Summary of N-Acylation Protocols
The following table summarizes quantitative data from various reported protocols for the N-acylation of this compound, providing a basis for comparison of different methodologies.
| Acylating Agent | Reagents/Catalyst | Solvent | Product | Yield (%) | M.p. (°C) |
| Acetic Anhydride | Sodium Bicarbonate | Diethyl Ether / Water | N-acetyl-L-phenylalanine methyl ester | - | - |
| N-acetyl-D,L-phenylalanine | Sulfuric Acid | Methanol | N-acetyl-D,L-phenylalanine methyl ester | 75 | 62-64 |
| Azlactone of N-acetyl-acetaminocinnamic acid | Sodium Methoxide, Raney Nickel, H₂ | Methanol | N-acetyl-D,L-phenylalanine methyl ester | 95 | 62-63 |
| N-acetyl-L-phenylalanine | 2-chloro-1-methylpyridinium iodide, 1-methylimidazole | Methanol | N-acetyl-L-phenylalanine methyl ester | 77 | - |
| Benzoic Anhydride | - | - | N-benzoyl-L-phenylalanine methyl ester | - | - |
| 4-Methylbenzoyl Chloride | - | - | N-(4-methylbenzoyl)-L-tryptophan methyl ester | 76 | 117-119 |
| Acyl Chloride (General) | Pyridine or Triethylamine | Dichloromethane | N-acyl-5-amino-3-methylpicolinate | 80-95 | - |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key N-acylation reactions of this compound.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride under basic conditions.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Sodium Bicarbonate (2.5 eq)
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound hydrochloride in water in a round-bottom flask.
-
Cool the solution in an ice bath and add a solution of sodium bicarbonate in water.
-
To the stirred solution, add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-L-phenylalanine methyl ester.
-
The crude product can be further purified by recrystallization from a suitable solvent system like diethyl ether-petroleum ether.[1]
Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol details the N-benzoylation of this compound using benzoyl chloride under Schotten-Baumann conditions, which is a common method for forming amides from amines and acyl chlorides.[2]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Sodium Hydroxide solution (e.g., 2 M)
-
Dichloromethane or Diethyl Ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound hydrochloride in dichloromethane in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the sodium hydroxide solution to the stirred suspension.
-
Add benzoyl chloride dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-benzoyl-L-phenylalanine methyl ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizing the Workflow and Methodologies
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between different N-acylation strategies.
Caption: General workflow for the N-acylation of this compound.
References
Application of Methyl 2-amino-3-phenylpropanoate in Drug Discovery and Development
Introduction
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid L-phenylalanine, is a versatile and pivotal building block in the landscape of drug discovery and development. Its inherent structural features, comprising a primary amine, a carboxylic ester, and a benzyl side chain, provide a rich scaffold for chemical modification and the synthesis of a diverse array of bioactive molecules. This document provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols and quantitative data, to guide researchers and scientists in leveraging this compound for the development of novel therapeutics.
Application Notes
This compound and its derivatives have been instrumental in the development of inhibitors for various enzymes implicated in a range of diseases, including cancer, infectious diseases, and skin disorders.
Aminopeptidase N (APN/CD13) Inhibitors for Cancer Therapy
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various cancer cells.[1] It plays a crucial role in tumor growth, invasion, metastasis, and angiogenesis by cleaving N-terminal amino acids from various peptide substrates.[1] Consequently, the inhibition of APN/CD13 has emerged as a promising strategy for cancer treatment.[1]
Derivatives of this compound have been synthesized and evaluated as APN/CD13 inhibitors. These compounds often act as peptidomimetics, mimicking the natural substrates of the enzyme to achieve potent and selective inhibition.
Tyrosinase Inhibitors for Hyperpigmentation Disorders
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[2] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of significant interest in dermatology and cosmetics.
Hydroxypyridinone-L-phenylalanine conjugates, synthesized from kojic acid and this compound, have demonstrated potent inhibitory effects against mushroom tyrosinase.[3][4] These compounds act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[3]
Cysteine Protease Inhibitors for Infectious Diseases
Cysteine proteases are a class of enzymes that play critical roles in the life cycles of various pathogens, including parasites and viruses. The development of inhibitors against these proteases is a key strategy for combating infectious diseases. Nitrile-based peptidomimetic inhibitors have shown promise in this area, with the nitrile group acting as a "warhead" that covalently interacts with the catalytic cysteine residue of the protease.[5] this compound serves as a valuable scaffold for the synthesis of these targeted inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives of this compound as enzyme inhibitors.
Table 1: Inhibitory Activity of Peptidomimetic Derivatives against Aminopeptidase N (APN/CD13)
| Compound | Target Enzyme | IC50 (µM) | Positive Control | IC50 of Control (µM) | Reference |
| Compound 4 | APN/CD13 | 10.2 ± 0.9 | Bestatin | 13.1 ± 0.7 | [1] |
Table 2: Inhibitory Activity of Hydroxypyridinone-L-phenylalanine Conjugates against Mushroom Tyrosinase
| Compound | Monophenolase Activity IC50 (µM) | Diphenolase Activity IC50 (µM) | Inhibition Type | Reference |
| 5e | 12.6 | 4.0 | Mixed-type | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-methyl 2-amino-3-phenylpropanoate hydrochloride
This protocol describes the synthesis of the hydrochloride salt of this compound from L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride
-
Dry ether
Procedure:
-
Suspend L-Phenylalanine (18.2 mmol, 3.0 g) in anhydrous methanol (21 ml) in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (20.0 mmol, 1.45 ml) to the suspension over a period of 20 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
Allow the reaction to proceed at ambient temperature overnight.
-
Add dry ether to the solution until turbidity appears.
-
Refrigerate the mixture for several hours to allow for crystallization of the methyl ester.
-
Collect the product by filtration to afford (S)-methyl 2-amino-3-phenylpropanoate hydrochloride.
Protocol 2: Aminopeptidase N (APN/CD13) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against APN/CD13 using L-Leu-p-nitroanilide as a substrate.
Materials:
-
Microsomal aminopeptidase from Porcine Kidney
-
L-Leu-p-nitroanilide
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the test compound solutions.
-
Add the APN enzyme solution to each well containing the test compound.
-
Incubate the plate at 37°C for 5 minutes.
-
Add the L-Leu-p-nitroanilide substrate solution to each well to initiate the reaction.
-
Incubate the plate for another 30 minutes at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader to quantify the hydrolysis of the substrate.
-
Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compounds.[6]
Protocol 3: Tyrosinase Inhibition Assay
This protocol describes the method for evaluating the inhibitory effect of compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
0.1 M Sodium Phosphate Buffer, pH 6.8
-
Test compounds
-
Kojic acid (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In a 96-well plate, set up the following wells:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[3]
-
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 20 minutes.[3]
-
Measure the absorbance of each well at 475 nm using a microplate reader.[3]
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited control reaction.
Visualizations
The following diagrams illustrate key processes and pathways related to the use of this compound in drug discovery.
Caption: Synthetic workflow from L-Phenylalanine to therapeutic agents.
Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.
Caption: Workflow for the Aminopeptidase N (APN/CD13) inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. content.abcam.com [content.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 2-amino-3-phenylpropanoate in Enzyme Assays: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Methyl 2-amino-3-phenylpropanoate, also known as Phenylalanine Methyl Ester, in enzyme assays, with a primary focus on the serine protease, α-chymotrypsin.
This compound serves as a valuable substrate for α-chymotrypsin, an enzyme that preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The ester linkage in this compound is hydrolyzed by chymotrypsin, yielding methanol and the corresponding amino acid, L-phenylalanine. This reaction forms the basis of various kinetic assays to determine enzyme activity, inhibition, and substrate specificity. The D-isomer, D-Phenylalanine Methyl Ester, is resistant to hydrolysis by α-chymotrypsin and can be used in kinetic resolution studies.
Principle of the Assay
The enzymatic hydrolysis of the L-isomer of this compound by α-chymotrypsin results in the formation of a carboxylate group. This reaction can be monitored using several methods, including spectrophotometry and pH-stat titration. In spectrophotometric assays, the change in absorbance of a pH indicator due to the production of the carboxylic acid can be followed over time. Alternatively, a pH-stat titrator can be used to maintain a constant pH by adding a titrant (e.g., NaOH) to neutralize the acid produced, with the rate of titrant addition being directly proportional to the reaction velocity.
Applications
-
Determination of α-Chymotrypsin Activity: Used as a substrate to quantify the catalytic activity of α-chymotrypsin in purified enzyme preparations or biological samples.
-
Enzyme Kinetics Studies: Enables the determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat), providing insights into the enzyme's catalytic efficiency and substrate affinity.
-
Inhibitor Screening: Serves as a substrate in assays designed to screen for and characterize inhibitors of α-chymotrypsin, which is crucial in drug discovery programs targeting proteases.
-
Kinetic Resolution of Racemic Mixtures: The stereospecificity of α-chymotrypsin for the L-isomer allows for the separation of racemic mixtures of D,L-Phenylalanine Methyl Ester, a process valuable in synthetic organic chemistry for the production of enantiomerically pure compounds.
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of L-phenylalanine methyl ester derivatives by bovine α-chymotrypsin. This data is essential for designing experiments and interpreting results.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| N-Acetyl-L-phenylalanine methyl ester | 1.2 | 47.0 | 3.9 x 104 | pH 8.0, 25°C | [1] |
| N-Acetyl-glycyl-L-phenylalanine methyl ester | 0.8 | 80.0 | 1.0 x 105 | pH 8.0, 25°C | [1] |
| N-Acetyl-(glycyl)2-L-phenylalanine methyl ester | 0.7 | 120.0 | 1.7 x 105 | pH 8.0, 25°C | [1] |
| N-Acetyl-(glycyl)3-L-phenylalanine methyl ester | 0.7 | 125.0 | 1.8 x 105 | pH 8.0, 25°C | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for α-Chymotrypsin Activity using a pH Indicator
This protocol describes a continuous spectrophotometric assay to determine the initial rate of hydrolysis of L-Phenylalanine Methyl Ester.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
L-Phenylalanine methyl ester hydrochloride
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
pH indicator (e.g., phenol red, with an absorbance maximum sensitive to pH changes around 8.0)
-
Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Phenylalanine methyl ester hydrochloride in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and keep on ice. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare the assay buffer containing the pH indicator at a concentration that gives a suitable absorbance in the linear range of the spectrophotometer.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer containing the pH indicator and the L-Phenylalanine methyl ester solution to the desired final concentrations.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the α-chymotrypsin stock solution to the cuvette and mix quickly.
-
Immediately start monitoring the change in absorbance at the wavelength where the pH indicator shows the largest change upon protonation/deprotonation (e.g., around 560 nm for phenol red).
-
Record the absorbance for a set period, ensuring the initial linear phase of the reaction is captured.
-
-
Data Analysis:
-
Calculate the initial reaction rate (v0) from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate, L-Phenylalanine methyl ester.
-
Plot the initial rates against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Kinetic Resolution of D,L-Phenylalanine Methyl Ester using a pH-Stat Titrator
This protocol details a method for the enzymatic resolution of a racemic mixture of Phenylalanine Methyl Ester.
Materials:
-
D,L-Phenylalanine methyl ester hydrochloride
-
α-Chymotrypsin from bovine pancreas
-
Deionized water
-
Standardized NaOH solution (e.g., 0.1 M)
-
pH-stat titrator equipped with a pH electrode and a burette
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Reaction Setup:
-
Dissolve a known amount of D,L-Phenylalanine methyl ester hydrochloride in deionized water in the reaction vessel.
-
Place the reaction vessel in a thermostated water bath to maintain a constant temperature (e.g., 25°C).
-
Immerse the pH electrode and the burette tip into the solution.
-
Start stirring the solution.
-
-
pH Adjustment and Enzyme Addition:
-
Adjust the initial pH of the substrate solution to the desired value (e.g., pH 7.5) using the NaOH solution.
-
Prepare a fresh solution of α-chymotrypsin in a small volume of cold deionized water.
-
Initiate the reaction by adding the α-chymotrypsin solution to the reaction vessel.
-
-
Titration and Monitoring:
-
The pH-stat will automatically maintain the pH at the setpoint by adding the NaOH solution to neutralize the L-phenylalanine produced.
-
Record the volume of NaOH added over time. The reaction is complete when the rate of NaOH addition becomes negligible.
-
-
Work-up and Analysis:
-
Once the reaction is complete, the unreacted D-Phenylalanine methyl ester can be extracted from the aqueous solution using an organic solvent (e.g., dichloromethane).
-
The L-phenylalanine remains in the aqueous layer.
-
The enantiomeric excess of the recovered D-Phenylalanine methyl ester can be determined using chiral chromatography or polarimetry.
-
Visualizations
References
Application Notes & Protocols: Methyl 2-amino-3-phenylpropanoate as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid L-phenylalanine, is a versatile ligand in coordination chemistry. It typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the primary amine and the carbonyl oxygen atom of the ester group. The resulting metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and particularly in medicinal chemistry as antimicrobial and anticancer agents.[1] This document provides an overview of the applications of these complexes and generalized protocols for their synthesis and characterization.
Application Notes
The incorporation of this compound into metal complexes can yield compounds with significant biological activity and catalytic potential.
Biological and Pharmacological Activity
Metal complexes of amino acid esters are actively researched for their therapeutic potential, which can surpass that of the free ligand.
-
Antimicrobial and Antifungal Properties: Derivatives of amino acids and their metal complexes have been evaluated for their antibacterial and antifungal properties.[2] Transition metal complexes of amino acids are being explored to combat multi-drug resistant strains of both gram-positive and gram-negative bacteria.[1]
-
Anticancer and Antileukemic Activity: The free ligand, Phenylalanine Methyl Ester (PME), has demonstrated notable antileukemic activity against various leukemia cell lines, including acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL).[3] Furthermore, transition metal complexes involving amino acid ligands are proposed as potential anti-cancer agents against a range of cancers.[1]
-
Enzyme Inhibition: Conjugates of this compound with other molecular scaffolds have shown potent enzyme-inhibiting activity. For instance, a hydroxypyridinone-L-phenylalanine conjugate demonstrated significant inhibitory effects against mushroom tyrosinase, an enzyme involved in melanogenesis.[4][5] This suggests a potential application in treatments for hyperpigmentation disorders.
Catalysis
Chiral transition metal complexes are widely employed as asymmetric catalysts in organic synthesis.[6] While specific catalytic applications for this compound complexes are an emerging area, patents suggest their utility in various chemical reactions, leveraging the chiral nature of the ligand to induce stereoselectivity.[1]
Structural and Physicochemical Properties
Complexes formed with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are often crystalline, colored, and thermally stable solids.[7][8] Molar conductivity measurements frequently indicate that these complexes are non-electrolytes in solution.[2] Spectroscopic and analytical studies confirm that the coordination significantly alters the vibrational frequencies of the ligand's functional groups and leads to thermodynamically stable structures.[7]
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound derivatives and their complexes.
Table 1: Biological Activity Data This table presents the half-maximal inhibitory concentration (IC₅₀) values for a hydroxypyridinone-L-phenylalanine conjugate against mushroom tyrosinase, highlighting its potent enzyme inhibition.[4][5]
| Compound | Target Enzyme | Activity | IC₅₀ Value (µM) |
| (S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)this compound | Mushroom Tyrosinase | Monophenolase | 12.6 |
| (S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)this compound | Mushroom Tyrosinase | Diphenolase | 4.0 |
Table 2: Representative Spectroscopic Data (FT-IR) Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. The data below are representative changes described in the literature.[7]
| Functional Group | Free Ligand ν (cm⁻¹) (Approx.) | Coordinated Ligand ν (cm⁻¹) (Approx.) | Interpretation |
| Amine (N-H Stretch) | ~3300 - 3400 | Shift to lower wavenumber | Weakening of N-H bond due to electron donation from Nitrogen to metal ion. |
| Ester (C=O Stretch) | ~1735 - 1750 | Shift to lower wavenumber | Weakening of C=O bond due to coordination of carbonyl Oxygen to metal ion. |
| Metal-Nitrogen (M-N) | N/A | ~400 - 500 | Formation of a new coordinate bond between the metal and the amine nitrogen. |
| Metal-Oxygen (M-O) | N/A | ~500 - 600 | Formation of a new coordinate bond between the metal and the ester oxygen. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. Researchers should adapt these methods based on the specific metal salt and desired stoichiometry.
Protocol 1: Synthesis of a Generic [M(L)₂Cl₂] Complex
This protocol describes a general procedure for synthesizing a metal complex where 'M' is a divalent transition metal (e.g., Cu(II), Co(II), Ni(II)) and 'L' is this compound.
Materials:
-
This compound hydrochloride
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Ethanol or Methanol
-
Deionized water
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware (flasks, beakers, condenser)
Procedure:
-
Ligand Preparation: Dissolve this compound hydrochloride in ethanol. To this solution, add a stoichiometric amount of a base (e.g., ethanolic NaOH or Et₃N) dropwise to deprotonate the ammonium salt and generate the free ligand in situ. Stir for 30-60 minutes at room temperature.
-
Reaction Mixture: In a separate flask, dissolve the metal(II) chloride salt in ethanol.
-
Complexation: Slowly add the ethanolic solution of the metal salt to the free ligand solution with constant stirring. A typical molar ratio is 2:1 (Ligand:Metal).
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux (typically 60-80°C) for 2-4 hours. The formation of a colored precipitate may be observed.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60°C).
Protocol 2: Physicochemical Characterization
This protocol outlines standard techniques for characterizing the newly synthesized complexes.
1. FT-IR Spectroscopy:
-
Objective: To confirm the coordination of the ligand to the metal ion.
-
Procedure: Record the FT-IR spectra of the free ligand and the metal complex in the range of 4000-400 cm⁻¹ using the KBr pellet technique.
-
Analysis: Compare the spectra. Look for a shift to lower wavenumbers in the ν(N-H) and ν(C=O) bands of the complex compared to the free ligand. The appearance of new bands in the far-infrared region (600-400 cm⁻¹) can be attributed to ν(M-N) and ν(M-O) vibrations.[7]
2. UV-Visible Spectroscopy:
-
Objective: To study the electronic transitions and geometry of the complex.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) to prepare a dilute solution (e.g., 1x10⁻³ M). Record the electronic spectrum in the range of 200-800 nm.
-
Analysis: The spectra of transition metal complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), as well as weaker d-d transition bands that are indicative of the coordination geometry (e.g., tetrahedral, square planar).[7]
3. Molar Conductivity Measurement:
-
Objective: To determine if the complex is an electrolyte or non-electrolyte.
-
Procedure: Prepare a 1x10⁻³ M solution of the complex in a solvent like DMF or DMSO. Measure its molar conductance using a calibrated conductivity meter.
-
Analysis: Compare the obtained value with the established ranges for non-electrolytes, 1:1, 1:2, or other electrolyte types in that specific solvent. Low values typically confirm the non-electrolytic nature of the complex, indicating that the anions (e.g., chloride) are part of the coordination sphere.[2]
Visualizations
The following diagrams illustrate the coordination mode of the ligand and a general workflow for the synthesis and analysis of its metal complexes.
Caption: Bidentate coordination of this compound.
Caption: General workflow for synthesis and characterization.
References
- 1. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Interaction between transition metals and phenylalanine: a combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 2-amino-3-phenylpropanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of Methyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine methyl ester, in the context of peptide synthesis. While its primary application is in solution-phase synthesis, this guide also explores its potential, though non-standard, use in Solid-Phase Peptide Synthesis (SPPS).
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The most prevalent strategy is the Fmoc/tBu approach, which involves the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.
Typically, SPPS is initiated by anchoring an Nα-protected amino acid with a free C-terminal carboxyl group to a functionalized resin. The use of an amino acid with a pre-existing C-terminal methyl ester, such as this compound, as the first residue to be attached to the resin is a non-standard approach. The following sections detail both a hypothetical protocol for this specialized application and the standard procedures for subsequent peptide chain elongation.
Application Note 1: Hypothetical Immobilization of this compound on a Solid Support
The direct attachment of this compound to a standard SPPS resin is not a conventional procedure. Standard protocols require a free carboxyl group on the first amino acid for esterification with a hydroxyl-functionalized resin (e.g., Wang resin) or for amide bond formation with an amine-functionalized resin. However, one could envision a transesterification reaction to attach the amino acid ester to a hydroxyl-bearing resin. This approach is experimental and would require significant optimization.
Principle: A possible, yet unproven, method involves the base-catalyzed transesterification of the methyl ester of Nα-Fmoc-protected Phenylalanine with the hydroxyl groups of a Wang or Merrifield resin. The success of this reaction would likely be limited and could be complicated by side reactions. A more plausible, though still non-standard, approach would be to use a pre-formed peptide fragment ending in a C-terminal methyl ester for fragment condensation onto a resin-bound peptide.
Challenges:
-
Low Reaction Efficiency: Transesterification onto a solid support is likely to be less efficient than direct esterification of a carboxylic acid.
-
Side Reactions: The conditions required for transesterification might lead to undesired side reactions.
-
Racemization: The risk of racemization of the C-terminal amino acid is a significant concern during the anchoring step.[1]
Due to these challenges, the purchase of a pre-loaded resin with the first amino acid is highly recommended for standard SPPS.[1]
Application Note 2: Standard Protocol for Peptide Chain Elongation (Fmoc/tBu Strategy)
Once the first amino acid is successfully anchored to the solid support, the peptide chain is elongated through a series of repeating cycles of deprotection and coupling.
Step 1: Nα-Fmoc Deprotection
The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a basic solution, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine, which is the site for the next amino acid coupling.
Step 2: Amino Acid Activation and Coupling
The carboxylic acid of the incoming Nα-Fmoc-protected amino acid is activated using a coupling reagent. This activation facilitates the formation of an amide (peptide) bond with the free amine on the resin-bound peptide chain. Common coupling reagents include carbodiimides (e.g., DIC) and onium salts (e.g., HBTU, HATU), often used with an additive like HOBt to improve efficiency and reduce racemization. An excess of the activated amino acid is used to drive the reaction to completion.[2]
Step 3: Washing
After the coupling reaction, the resin is thoroughly washed to remove excess reagents, the activated amino acid, and any soluble byproducts. This washing step is crucial for the purity of the final peptide.
These three steps constitute one cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.
Step 4: Final Cleavage and Deprotection
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to quench reactive cationic species generated during the deprotection of certain amino acid side chains.
Data Presentation
Table 1: Summary of Reagents for SPPS using Fmoc/tBu Strategy
| Step | Reagent/Solvent | Purpose | Typical Concentration/Equivalents |
| Resin Swelling | DMF or DCM | Prepares the resin for synthesis by solvating the polymer matrix. | N/A |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Nα-Fmoc protecting group. | 20% (v/v) |
| Amino Acid Coupling | Fmoc-Amino Acid | The building block for the peptide chain. | 3-5 equivalents |
| Coupling Reagent (e.g., HBTU/HATU) | Activates the carboxylic acid of the incoming amino acid. | 3-5 equivalents | |
| Base (e.g., DIPEA/NMM) | Maintains basic conditions for the coupling reaction. | 6-10 equivalents | |
| Solvent (DMF or NMP) | Solubilizes reactants and swells the resin. | N/A | |
| Washing | DMF, DCM, Isopropanol | Removes excess reagents and byproducts. | N/A |
| Final Cleavage | TFA, TIS, Water, EDT | Cleaves the peptide from the resin and removes side-chain protecting groups. | e.g., 95% TFA, 2.5% TIS, 2.5% Water |
Table 2: Quantitative Parameters for a Typical SPPS Cycle
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | The amount of the first amino acid attached to the resin. |
| Amino Acid Excess | 3-5 equivalents | Relative to the resin loading. |
| Coupling Reagent Excess | 3-5 equivalents | Relative to the resin loading. |
| Deprotection Time | 5-20 minutes | Can be performed once or twice per cycle. |
| Coupling Time | 30 minutes - 2 hours | Sequence and amino acid dependent. Double coupling may be necessary for difficult sequences.[3] |
| Washing Volume | 10-15 mL/g of resin | Performed multiple times after deprotection and coupling. |
Experimental Protocols
Protocol 1: Nα-Fmoc Deprotection
-
Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
Protocol 2: HBTU/DIPEA Mediated Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (3.95 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Drain the reaction mixture.
-
Wash the resin with DMF (5 times), DCM (3 times), and Isopropanol (3 times) to remove all soluble reagents.
Protocol 3: Final Cleavage from Wang Resin and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is commonly used.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualization
Caption: Hypothetical and Standard SPPS Workflow.
Caption: Detailed SPPS Deprotection and Coupling Cycle.
Alternative Applications of this compound
While its direct use in initiating SPPS is unconventional, this compound is a valuable reagent in other areas of peptide chemistry:
-
Solution-Phase Peptide Synthesis: It is commonly used as the C-terminal component in the solution-phase synthesis of dipeptides or larger peptide fragments.[4][5] In this approach, an Nα-protected amino acid is coupled to the free amine of L-Phenylalanine methyl ester in solution.
-
Fragment Condensation: Dipeptides or small peptides synthesized using this compound can be deprotected at the N-terminus and then used as fragments in a solid-phase fragment condensation strategy to build larger peptides.[6]
-
Precursor for Derivatives: It serves as a starting material for the synthesis of various derivatives, such as N-methylated phenylalanine, which can be incorporated into peptides to enhance their conformational rigidity and pharmacokinetic properties.[7]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. biomatik.com [biomatik.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Methyl 2-amino-3-phenylpropanoate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. An ideal chiral auxiliary should be readily available, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions to yield the desired enantiomerically enriched product. Methyl 2-amino-3-phenylpropanoate, a derivative of the naturally occurring amino acid L-phenylalanine, presents itself as a potential chiral auxiliary. Its inherent chirality, derived from the C2 stereocenter, coupled with the steric bulk of the benzyl group, can be harnessed to direct the approach of incoming reagents.
These application notes provide a comprehensive overview of the prospective use of this compound as a chiral auxiliary in asymmetric synthesis, focusing on diastereoselective alkylation and aldol reactions. The protocols detailed herein are based on established principles of asymmetric induction and are intended to serve as a foundational guide for researchers exploring the utility of this compound.
Principle of Asymmetric Induction
The underlying principle for the use of N-acyl-Methyl 2-amino-3-phenylpropanoate as a chiral auxiliary relies on the formation of a rigid, chelated enolate intermediate. Upon deprotonation, the lithium cation is believed to chelate between the amide carbonyl oxygen and the ester carbonyl oxygen. This chelation, in conjunction with the steric hindrance provided by the benzyl group at the adjacent stereocenter, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in the preferential formation of one diastereomer. The stereochemical outcome can often be predicted using established models such as the Felkin-Anh model, where the largest group (the benzyl group) orients itself anti-periplanar to the incoming electrophile to minimize steric interactions.
Diagram: Proposed Stereochemical Model for Asymmetric Induction
A proposed model for diastereoselective electrophilic attack on the chelated lithium enolate of an N-acyl-methyl 2-amino-3-phenylpropanoate.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)
This protocol describes the acylation of the amino group of (S)-Methyl 2-amino-3-phenylpropanoate, a necessary first step to enable its use as a chiral auxiliary for enolate chemistry.
Diagram: Workflow for N-Acylation
Workflow for the N-acylation of this compound.
Materials:
-
(S)-Methyl 2-amino-3-phenylpropanoate hydrochloride
-
Acyl chloride (e.g., propionyl chloride, acetyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride (1.0 eq) and anhydrous CH2Cl2.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves completely.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-acylated product.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of the N-acylated chiral auxiliary.
Diagram: Workflow for Diastereoselective Alkylation
Workflow for the diastereoselective alkylation of the N-acylated auxiliary.
Materials:
-
N-Acyl- (S)-Methyl 2-amino-3-phenylpropanoate (from Protocol 1)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the auxiliary to release the chiral carboxylic acid.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Quantitative Data Summary
The following tables present hypothetical but plausible data for the proposed applications of (S)-Methyl 2-amino-3-phenylpropanoate as a chiral auxiliary. Actual results may vary and require experimental optimization.
Table 1: Representative Data for Diastereoselective Alkylation
| N-Acyl Group | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | CH₃I | 75:25 | 85 |
| Propionyl | BnBr | 80:20 | 88 |
| Acetyl | CH₃I | 70:30 | 82 |
Table 2: Representative Data for Asymmetric Aldol Reaction
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Benzaldehyde | 85:15 | 75 |
| Propionyl | Isobutyraldehyde | 80:20 | 78 |
Conclusion
This compound holds potential as a readily accessible, amino acid-derived chiral auxiliary. The protocols and conceptual framework provided herein offer a starting point for its exploration in asymmetric synthesis. While it may not achieve the high levels of stereoselectivity seen with more conformationally restricted auxiliaries like Evans oxazolidinones, its ease of preparation and modification could make it a useful tool in certain synthetic contexts. Further experimental validation is necessary to fully elucidate its scope and limitations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound are Fischer esterification of L-phenylalanine with methanol using an acid catalyst, and the use of thionyl chloride in methanol. The choice of method often depends on the desired scale, reaction conditions, and available reagents.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
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Racemization: Loss of stereochemical purity at the α-carbon.
-
Diketopiperazine (DKP) formation: Intramolecular or intermolecular cyclization to form a cyclic dipeptide derivative.
-
Incomplete reaction: Leaving unreacted L-phenylalanine in the final product.
-
N-methylation: Methylation of the primary amine group.
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Oligomerization/Polymerization: Self-condensation of the amino acid ester to form short polymer chains.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable mobile phase is a mixture of dichloromethane and methanol. The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of both the starting material (L-phenylalanine) and the product, resulting in a characteristic color. The disappearance of the L-phenylalanine spot, which has a lower Rf value (is more polar) than the product spot, indicates that the reaction is proceeding towards completion.
Q4: How can I analyze the stereochemical purity of my product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of your product and quantifying the extent of racemization. Specific chiral columns, such as those based on derivatized cyclofructans, are effective for separating the L- and D-enantiomers of phenylalanine methyl ester.[1]
Troubleshooting Guides
Problem: Low or No Product Yield
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
-
TLC analysis shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Equilibrium Limitation (Fischer Esterification) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often serve as the solvent) and/or remove the water byproduct as it forms, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | Ensure the correct catalytic amount of acid (e.g., HCl, H₂SO₄) or thionyl chloride is used. For Fischer esterification, typically 1-5 mol% of a strong acid is sufficient. |
| Reaction Time/Temperature is Inadequate | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction temperature to reflux. |
| Moisture Contamination | The presence of water will inhibit the esterification. Use anhydrous methanol and ensure all glassware is thoroughly dried before use. |
Problem: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots are observed on the TLC plate of the purified product.
-
NMR or Mass Spectrometry data indicates the presence of unexpected species.
Symptoms:
-
Chiral HPLC analysis shows the presence of the D-enantiomer.
-
The optical rotation of the product is lower than the literature value.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Prolonged heating at high temperatures can promote racemization.[2] If possible, conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion. |
| Basic Conditions During Workup | Exposure to strong bases during workup can facilitate racemization. Use mild basic conditions for neutralization and minimize the exposure time. |
| Diketopiperazine Intermediate | Racemization can occur through the formation of a diketopiperazine intermediate, which is in equilibrium with the dipeptide.[2] Minimizing the formation of this intermediate can reduce racemization. |
Symptoms:
-
A peak corresponding to the molecular weight of cyclo(Phe-Phe) is observed in the mass spectrum.
-
RP-HPLC shows a peak corresponding to the diketopiperazine.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Temperatures | Thermal stress can promote the intermolecular condensation of two molecules of phenylalanine methyl ester to form a dipeptide, which can then rapidly cyclize to the diketopiperazine.[4] Avoid excessive heating during reaction and purification. |
| Basic Conditions | The free amine of the amino acid ester is nucleophilic and can attack the ester carbonyl of another molecule. This is more likely under basic conditions. Maintain a slightly acidic pH during workup and storage if possible. |
| Prolonged Storage | Phenylalanine methyl ester can be susceptible to dimerization and subsequent cyclization upon prolonged storage, especially at room temperature. Store the product as its hydrochloride salt at low temperatures. |
Symptoms:
-
Mass spectrometry shows a peak corresponding to an additional 14 Da.
-
¹H NMR may show a singlet corresponding to an N-methyl group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction with Methanol as a Methylating Agent | While less common, under certain conditions, methanol in the presence of a strong acid might act as a methylating agent for the amine. |
| Use of Alternative Esterification Methods | If N-methylation is a persistent issue, consider alternative esterification methods that do not use a large excess of methanol at high temperatures, or protect the amino group prior to esterification. |
Quantitative Data on Side Reactions
| Side Reaction | Condition | Extent of Side Reaction | Reference |
| Racemization | Aspartame (containing Phe-OMe) at 100°C, pH 6.8 | Half-life for racemization of phenylalanine is 23 hours. | [2] |
| Racemization | Aspartame at 100°C, pH 4 | Half-life for racemization of phenylalanine is 1200 hours. | [2] |
| Diketopiperazine Formation | L-Aspartyl-L-phenylalanine methyl ester in DMSO at 80°C for 8 hours | 88% yield of the diketopiperazine. | [4] |
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride using Thionyl Chloride
This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.
Materials:
-
L-Phenylalanine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. This reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride as a white solid. A typical yield is around 97%.[5]
Protocol 2: Fischer Esterification of L-Phenylalanine using HCl
This protocol details the esterification of L-phenylalanine using methanol saturated with hydrogen chloride gas.
Materials:
-
L-Phenylalanine
-
Anhydrous Methanol
-
Hydrogen chloride (gas) or Acetyl chloride
-
Diethyl ether
Procedure:
-
Prepare a solution of HCl in methanol by bubbling dry HCl gas through anhydrous methanol at 0 °C, or by carefully adding acetyl chloride to anhydrous methanol at 0 °C.
-
Add L-phenylalanine (1.0 eq) to the methanolic HCl solution.
-
Stir the mixture at room temperature or gently reflux until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the product by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Signaling Pathway of Side Product Formation
Caption: Pathways of common side reactions during synthesis.
References
Technical Support Center: Purification of Methyl 2-amino-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 2-amino-3-phenylpropanoate.
Purification Workflow Overview
The purification of this compound, often obtained as its hydrochloride salt after synthesis, typically involves a series of steps to remove unreacted starting materials, by-products, and other impurities. The general workflow is outlined below.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?
A1: Common impurities include unreacted L-phenylalanine, di- and tri-peptides formed by self-condensation, and residual acid catalyst (e.g., thionyl chloride or HCl).
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Ethanol or a mixture of ethanol and water is often effective for the recrystallization of the free base or its hydrochloride salt.[1][2]
Q3: What mobile phase should I use for column chromatography of this compound?
A3: A common mobile phase for silica gel column chromatography is a mixture of ethyl acetate and hexanes.[3] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC).
Q4: My purified "this compound" is an oil and will not solidify. What should I do?
A4: The presence of residual solvent or impurities can prevent crystallization.[4] Ensure the product is completely dry by using a high vacuum. If it remains an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid, by treating it with a solution of HCl in a suitable solvent like methanol or diethyl ether.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of techniques. A sharp melting point that corresponds to the literature value is a good indicator of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and analytical High-Performance Liquid Chromatography (HPLC) can provide more detailed information on the purity and identity of the compound.
Troubleshooting Common Purification Problems
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | Too much solvent was used, leading to significant loss of product in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization. Optimize the solvent volume in subsequent attempts.[5] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Experiment with different solvent systems, including mixed solvents, to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. | |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated, and the compound is precipitating too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] | |
| Incomplete Separation by Column Chromatography | The chosen mobile phase has a polarity that is too high or too low. | Optimize the mobile phase composition using TLC to achieve good separation between the product and impurities. A gradient elution may be necessary. |
| The column was overloaded with the crude sample. | Use a larger column or a smaller amount of crude material. | |
| Product Still Contains Impurities After Purification | The chosen purification method is not effective for removing a specific impurity. | If recrystallization fails, try column chromatography, or vice versa. Sometimes a combination of both methods is necessary. |
| For stubborn impurities, consider a chemical purification step, such as an acid-base extraction to remove acidic or basic impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying this compound that is relatively pure and needs minor impurities removed.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol (or an ethanol/water mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
| Parameter | Value/Range |
| Recrystallization Solvent | Ethanol or Ethanol/Water |
| Typical Yield | 65% (with EtOH)[1] |
| Expected Purity | >95% (can be assessed by HPLC or NMR) |
Protocol 2: Purification by Column Chromatography
This protocol is recommended for separating this compound from impurities with similar solubility properties.
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (a low polarity mixture of ethyl acetate and hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient |
| Purity Assessment | TLC, HPLC, NMR |
Potential Impurities and Their Removal
The following table summarizes potential impurities from the synthesis of this compound and suggested removal methods.
| Impurity | Potential Source | Suggested Removal Method |
| L-Phenylalanine | Incomplete esterification | Recrystallization or Column Chromatography |
| Phenylalanyl-phenylalanine dipeptide | Self-condensation of the amino acid | Column Chromatography |
| Thionyl Chloride/HCl | Acid catalyst from esterification | Neutralization with a mild base (e.g., sodium bicarbonate solution) followed by extraction. |
| Unreacted Starting Materials | Incomplete reaction | Aqueous wash or column chromatography. |
References
Technical Support Center: Synthesis of Methyl 2-amino-3-phenylpropanoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-3-phenylpropanoate, commonly known as L-Phenylalanine methyl ester. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of L-phenylalanine with methanol is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of L-phenylalanine are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, several strategies can be employed. Using a large excess of methanol, which also acts as the solvent, can significantly increase the yield.[1][2] Additionally, removing the water formed during the reaction is crucial.[1][2] This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[1][2]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Q2: I am observing side products in my reaction. What are the likely impurities and how can I minimize their formation?
A2: A common side reaction, particularly if the reaction is heated for prolonged periods or under harsh conditions, is the formation of a cyclic dipeptide, 2,5-diketopiperazine (cyclo(Phe-Phe)). This occurs through the intermolecular condensation of two molecules of the amino acid ester. To minimize this, it is advisable to use moderate reaction temperatures and avoid excessively long reaction times.
Another potential issue is racemization, where the stereochemical integrity of the L-phenylalanine is compromised. This is more of a concern in peptide coupling reactions but can be influenced by the choice of base and reaction temperature.[3]
Q3: How do I effectively remove the acid catalyst and purify the final product?
A3: After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue can then be dissolved in an organic solvent, and the acid catalyst is neutralized by washing with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), until the aqueous layer is no longer acidic.[1][4] This is followed by washing with brine to remove residual water and drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[4] The final product can be obtained by evaporating the solvent. If further purification is needed, column chromatography or distillation can be employed.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the impact of different catalysts and reaction conditions on the Fischer esterification process, based on typical laboratory procedures.
| Catalyst | Alcohol | Temperature | Key Considerations | Typical Yield |
| Sulfuric Acid (H2SO4) | Methanol (excess) | Reflux (approx. 65°C) | Strong acid, effective catalyst. Requires careful neutralization. | Good to Excellent[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol (excess) | Reflux (approx. 65°C) | Solid catalyst, easier to handle than H2SO4. May require longer reaction times. | Good to Excellent[1] |
| Boron Trifluoride (BF3) | Methanol (excess) | Varies | Lewis acid catalyst. | Good |
Experimental Protocols
Detailed Protocol for Fischer Esterification of L-Phenylalanine
This protocol is a standard procedure for the synthesis of this compound hydrochloride.
Materials:
-
L-Phenylalanine
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend L-phenylalanine in a generous excess of anhydrous methanol.
-
Catalyst Addition: Slowly and cautiously add the acid catalyst (e.g., concentrated H2SO4) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO3 solution until the aqueous layer is neutral or slightly basic.
-
Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification (Optional): If necessary, purify the product by column chromatography or distillation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Fischer esterification of L-Phenylalanine.
References
Technical Support Center: Racemization of Phenylalanine Methyl Ester
This guide provides troubleshooting advice and answers to frequently asked questions regarding the racemization of phenylalanine methyl ester (Phe-OMe) during its synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: My final product shows significant racemization after synthesis. What are the likely causes and how can I fix this?
A1: Significant racemization of phenylalanine methyl ester typically arises from factors that promote the removal of the acidic α-proton, leading to a planar enolate intermediate. The primary culprits are elevated temperatures, the presence of a strong base, and prolonged reaction or workup times.
Troubleshooting Steps:
-
Review Your Reaction Conditions:
-
Temperature: Was the reaction heated? High temperatures accelerate racemization. If possible, conduct the esterification at lower temperatures. For instance, when using thionyl chloride in methanol, the initial addition should be performed at 0°C or below.[1]
-
Base: Did you use a base during workup or a subsequent reaction? Strong, sterically unhindered bases are major contributors to racemization.[2]
-
Reaction Time: Was the reaction left for an extended period, especially under basic or heated conditions? Minimize reaction times where racemization is likely.
-
-
Analyze Your Workup Procedure:
-
The neutralization step is critical. Using a strong base like sodium hydroxide to neutralize the reaction mixture can cause rapid racemization.
-
Prolonged exposure to any basic conditions, even with weaker bases, can lead to racemization.[3]
-
-
Implement Corrective Actions:
The following diagram outlines a logical workflow for troubleshooting racemization issues.
Frequently Asked Questions (FAQs)
Q2: Which step in the synthesis of phenylalanine methyl ester is most prone to racemization?
A2: While the esterification reaction itself can cause some racemization if not properly controlled (e.g., excessive heat), the workup or neutralization step following the reaction is often the most critical. This is particularly true if a strong base is used to neutralize the crude product, which is typically an acidic hydrochloride salt. The free ester in a basic solution is highly susceptible to deprotonation at the α-carbon, leading to racemization.
Q3: Which bases should be avoided, and what are the recommended alternatives?
A3: Strong bases and sterically unhindered bases are more likely to cause racemization.
| Base Category | Examples | Tendency to Cause Racemization | Recommended Alternatives |
| Use with Extreme Caution | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | High | Weaker organic bases |
| Use with Caution | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Moderate to High[2] | N-Methylmorpholine (NMM), 2,4,6-Collidine |
| Recommended | N-Methylmorpholine (NMM), 2,4,6-Collidine | Low[2][4] | N/A |
Q4: How does the choice of esterification method affect racemization?
A4: The esterification method sets the initial conditions that can influence racemization.
-
Fischer Esterification (Acid-Catalyzed): This method uses an acid catalyst (like HCl or H₂SO₄) in methanol, often with heating. While effective, the heating can promote racemization. Keeping the temperature and reaction time to a minimum is crucial.
-
Thionyl Chloride (SOCl₂) in Methanol: This is a very common and efficient method.[1] It generates HCl in situ. The reaction is typically performed at low temperatures, which helps to minimize racemization during the esterification itself. However, the product is the hydrochloride salt, which requires a basic workup for neutralization, a step where racemization can easily occur.
-
Trimethylchlorosilane (TMSCl) in Methanol: This method can be performed at room temperature and is reported to cause little racemization.[5]
Q5: How can I quantitatively assess the level of racemization in my product?
A5: The most reliable method for quantifying the enantiomeric excess (ee) and thus the extent of racemization is through chiral chromatography .
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times.[6] By integrating the peak areas for each enantiomer, the ee can be accurately calculated.
-
Ultra-Performance Convergence Chromatography (UPC²): This is a modern alternative that can offer higher resolution and faster analysis times compared to traditional HPLC.[7]
Polarimetry can also be used to measure the optical rotation of the product, but it is generally less accurate than chromatographic methods and is highly dependent on sample purity and concentration.[8]
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (Minimizing Racemization)
This protocol is adapted from established procedures using thionyl chloride.[1][8]
-
Setup: In a fume hood, suspend L-phenylalanine (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude solid or oil (L-phenylalanine methyl ester hydrochloride) can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethyl acetate/ethanol, to yield the purified product.[1][8]
The following diagram illustrates the synthesis workflow.
Protocol 2: Chiral HPLC Analysis of Phenylalanine Methyl Ester
This protocol provides a general guideline for determining the enantiomeric excess. Specific conditions may need to be optimized for your system.
-
Column: Use a suitable chiral stationary phase column, such as one based on a derivatized cyclofructan or cellulose.
-
Sample Preparation: Prepare a dilute solution of your phenylalanine methyl ester product (e.g., 0.3 mg/mL) in a suitable solvent like ethanol.
-
Mobile Phase: A common mobile phase is a mixture of solvents like methanol, acetonitrile, acetic acid, and triethylamine. A reported example is a 70:30:0.3:0.2 ratio of these components, respectively.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Analysis: Run a standard of the racemic mixture to determine the retention times for both the D- and L-enantiomers. Then, run your sample under the same conditions. Calculate the enantiomeric excess (ee %) using the peak areas (A) of the L- and D-isomers:
-
ee % = |(A_L - A_D) / (A_L + A_D)| * 100
-
References
- 1. rsc.org [rsc.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. books.rsc.org [books.rsc.org]
Stability of "Methyl 2-amino-3-phenylpropanoate" under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-amino-3-phenylpropanoate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-amino-3-phenylpropanoic acid (Phenylalanine) and methanol.[1] Under neutral to slightly basic conditions, there is also a potential for intramolecular cyclization, although this is more common in dipeptide esters.
Q2: What factors influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of this compound:
-
pH: The pH of the solution is a critical factor. Acidic conditions promote the hydrolysis of the ester bond.[2] Similarly, basic conditions also accelerate ester hydrolysis.[1] The compound is most stable at a slightly acidic pH, typically around 4.3, where the rate of hydrolysis is minimized.[1]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[3]
-
Buffer Species and Concentration: The type and concentration of buffer components can influence the rate of degradation through catalytic effects.
-
Storage Conditions: Prolonged exposure to non-optimal pH and high temperatures during storage can lead to significant degradation.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a slightly acidic range (e.g., pH 4-5) where the rate of hydrolysis is generally at its minimum.[3]
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate. Store solutions at refrigerated or frozen temperatures.
-
Use Fresh Solutions: Prepare solutions of this compound fresh whenever possible to avoid degradation over time.
-
Appropriate Buffer Selection: Choose a buffer system that does not catalyze the degradation reaction.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency or unexpected experimental results. | Degradation of this compound due to hydrolysis. | 1. Verify the pH of your experimental solution. Adjust to a slightly acidic pH (4-5) if the protocol allows. 2. Analyze a sample of your stock solution and experimental samples by a suitable analytical method (e.g., HPLC) to quantify the parent compound and its primary degradant (Phenylalanine). 3. Prepare fresh solutions and repeat the experiment, ensuring proper temperature control. |
| Appearance of an unexpected peak in analytical chromatogram (e.g., HPLC, LC-MS). | Formation of the hydrolysis product, 2-amino-3-phenylpropanoic acid. | 1. Co-inject a standard of 2-amino-3-phenylpropanoic acid to confirm the identity of the new peak. 2. Review the pH, temperature, and duration of your experiment and sample storage. These conditions may have favored hydrolysis. |
| Inconsistent results between experimental batches. | Variability in the stability of this compound solutions. | 1. Standardize the preparation and storage conditions of your solutions. 2. Implement a protocol to check the purity of the compound before each experiment, especially for older stock solutions. 3. Consider conducting a short-term stability study under your specific experimental conditions to understand the degradation kinetics. |
Stability Data Summary
The following table summarizes illustrative stability data for this compound under forced degradation conditions. This data is intended as a guideline for experimental design.
| Condition | Time | Temperature | % Degradation (Illustrative) | Primary Degradant |
| 0.1 M HCl | 24 hours | 60°C | 15 - 25% | 2-amino-3-phenylpropanoic acid |
| 0.1 M NaOH | 4 hours | 25°C | 20 - 30% | 2-amino-3-phenylpropanoic acid |
| pH 7.0 Water | 48 hours | 60°C | 5 - 10% | 2-amino-3-phenylpropanoic acid |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[2][4][5][6]
Objective: To evaluate the stability of this compound under acidic, basic, and neutral thermal stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acidic Degradation:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.[3]
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C) for 4 hours.[3]
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral (Thermal) Degradation:
-
Dissolve this compound in high-purity water (pH adjusted to 7.0) to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 48 hours.[3]
-
At specified time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining this compound and the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathways of this compound.
References
Preventing racemization during N-acylation of phenylalanine methyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the N-acylation of phenylalanine methyl ester and related amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in my experiment?
A1: Racemization is the process that converts an enantiomerically pure substance (like L-phenylalanine methyl ester) into a mixture of equal parts of both enantiomers (L and D forms). In pharmaceutical and biological research, typically only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of your starting material is crucial for the efficacy and safety of the final product.
Q2: What is the primary chemical mechanism that causes racemization during N-acylation?
A2: The most common mechanism for racemization during the N-acylation of amino acid esters is through the formation of an oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The activated carbonyl group can be attacked by the oxygen of the N-acyl group, forming a five-membered ring. The alpha-proton (the hydrogen on the chiral carbon) of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with the amine nucleophile can then produce both L- and D-isomers of the desired amide product.[2]
Q3: Which factors have the most significant impact on the rate of racemization?
A3: Several factors influence the degree of racemization. The most critical are:
-
Coupling Reagent: The type of activating agent used.
-
Base: The strength, concentration, and steric hindrance of the base used in the reaction.[1][2][3]
-
Temperature: Higher reaction temperatures significantly accelerate racemization.[1][4][5]
-
Additives: The presence of racemization-suppressing additives.[6][7][8]
-
Solvent: The polarity of the solvent can influence reaction rates and equilibria.[3][9][10]
Q4: How do I select the best coupling reagent to minimize racemization?
A4: The choice of coupling reagent is critical.
-
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause significant racemization if used alone.[7][11] They should almost always be used in combination with an additive like HOBt or HOAt.[1][7][11]
-
Onium Salts (Aminium/Uronium and Phosphonium) such as HATU, HBTU, and PyBOP are highly efficient coupling reagents.[12] HATU and COMU are generally considered to have a lower tendency to cause racemization compared to HBTU.[3][12] Phosphonium reagents like PyBOP are also effective, particularly for sterically hindered couplings.[7][12]
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?
A5: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential for suppressing racemization.[1][2] When a carbodiimide is used, it first activates the carboxylic acid. This highly reactive intermediate is prone to oxazolone formation. An additive rapidly intercepts this intermediate to form an active ester (e.g., an OBt ester).[7][8] This active ester is more stable than the initial carbodiimide-activated species but still reactive enough to form the desired amide bond, effectively minimizing the time the compound spends in a state susceptible to racemization.[8] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[3]
Q6: How does my choice of base impact the stereochemical purity of my product?
A6: The base plays a crucial role in racemization by abstracting the alpha-proton from the oxazolone intermediate.[1][2]
-
Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are known to promote racemization.[3][13]
-
Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices as they are less likely to cause racemization.[1][2][3] It is also critical to use the minimum necessary amount of base.[1] For carbodiimide-mediated couplings where the amino acid ester is not a salt (e.g., not a hydrochloride), adding an extra base may be unnecessary and detrimental.[1][11]
Q7: How can I quantify the amount of racemization in my final product?
A7: The most reliable method for quantifying the ratio of L- and D-isomers is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) column that can separate the two enantiomers, allowing for accurate integration of their respective peak areas to determine the enantiomeric excess (ee%) or the percentage of racemization.[3]
Troubleshooting Guide: High Levels of Racemization Detected
Issue: Analysis of your N-acylated phenylalanine methyl ester product shows a significant percentage of the undesired D-isomer.
Follow this systematic workflow to diagnose and resolve the issue.
Data & Reagent Comparison
For ease of comparison, the following tables summarize the relative performance of various reagents used in N-acylation.
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent Class | Example(s) | Typical Racemization Risk (without additives) | Recommended Additive | Notes |
| Carbodiimides | DCC, DIC, EDC | High | HOBt, HOAt, OxymaPure | DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[7] EDC is water-soluble.[11][12] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Moderate to Low | None (contains HOBt/HOAt moiety) | HATU and COMU generally provide lower racemization levels than HBTU.[3][12] |
| Phosphonium Salts | PyBOP, PyAOP | Moderate to Low | None (contains HOBt/HOAt moiety) | Highly effective for sterically hindered couplings.[7][12] PyAOP is very reactive.[12] |
Table 2: Impact of Base Selection on Racemization
| Base | Abbreviation | pKa (approx.) | Relative Racemization Risk | Key Characteristics |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 11.0 | High | Strong, sterically hindered base. Often promotes racemization.[3][13] |
| Triethylamine | TEA | 10.8 | High | Strong, less hindered than DIPEA. High risk of racemization.[2] |
| 2,4,6-Collidine | TMP | 7.4 | Low | Weak, highly sterically hindered base. Recommended for minimizing racemization.[1][2][3] |
| N-Methylmorpholine | NMM | 7.4 | Low | Weak base with moderate steric hindrance. A preferred choice for stereochemically sensitive couplings.[1][2][3] |
Mechanism Visualization
The following diagram illustrates the key pathway for racemization during N-acylation.
Experimental Protocols
Protocol 1: General Low-Racemization N-Acylation using DIC/HOBt
This protocol describes a general procedure for coupling a carboxylic acid to L-phenylalanine methyl ester hydrochloride while minimizing racemization.
-
Reagent Preparation:
-
In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) and the desired carboxylic acid (1.05 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
-
-
Reaction Cooldown:
-
Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to suppress racemization.[3]
-
-
Base Addition:
-
Slowly add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to the stirred solution. The NMM neutralizes the hydrochloride salt.
-
-
Initiation of Coupling:
-
While maintaining the temperature at 0°C, add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the reaction mixture.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0°C for 2 hours.
-
Gradually warm the reaction to room temperature and continue stirring for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to obtain the pure N-acylated product.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a method to determine the enantiomeric purity of the final product.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the purified N-acylated product (e.g., 1 mg) in the mobile phase to be used for the HPLC analysis (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable Chiral Stationary Phase (CSP) column known for separating similar compounds (e.g., a polysaccharide-based column like Chiralpak® or a macrocyclic glycopeptide-based column).[3]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the L- and D-enantiomers.
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector set to an appropriate wavelength for the compound (e.g., 254 nm).
-
Injection: Inject the prepared sample onto the column.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers in the resulting chromatogram.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Coupling Reactions with Methyl 2-amino-3-phenylpropanoate
Welcome to the technical support center for optimizing coupling reactions involving Methyl 2-amino-3-phenylpropanoate (L-Phenylalanine methyl ester). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenges encountered during the synthesis of peptides and related molecules using this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in coupling reactions?
A1: The two most prevalent side reactions are diketopiperazine formation and racemization.[1]
-
Diketopiperazine Formation: This is an intramolecular cyclization of a dipeptide methyl ester, which is particularly common at the dipeptide stage, leading to the formation of a stable six-membered ring, cyclo(Phe-Phe).[1]
-
Racemization: The chiral integrity of the phenylalanine residue can be compromised during the activation and coupling steps. This leads to the formation of diastereomers (e.g., L-D, D-L, D-D) of the desired L-L peptide, which can be difficult to separate.[1]
Q2: How can I detect these side products in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting these impurities.
-
Diketopiperazine: A standard Reverse-Phase HPLC (RP-HPLC) method can typically separate the linear dipeptide from the cyclic diketopiperazine.[1]
-
Racemization: Chiral HPLC is necessary to separate the different stereoisomers. Alternatively, you can use derivatization with a chiral reagent followed by standard HPLC analysis. Mass spectrometry can also be used to identify the presence of these side products.[1]
Q3: My coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields in these coupling reactions can stem from several factors:
-
Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.[2]
-
Deactivation of the amine: The amine group of this compound can be protonated, rendering it non-nucleophilic.[2]
-
Steric hindrance: Bulky protecting groups on the coupling partners can physically block the reaction.[2][3]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.[2]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction's success.[2]
-
Diketopiperazine formation: As mentioned, this side reaction consumes the desired linear dipeptide, reducing the final yield.[1]
Q4: Which coupling reagents are recommended for reactions involving this compound?
A4: The choice of coupling reagent is critical. For sterically hindered amino acids, onium-salt-based reagents are often preferred.[3]
-
Carbodiimides (e.g., DCC, EDC, DIC): These are common but can lead to significant racemization if used without an additive.[1] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly recommended to suppress racemization and improve efficiency.[1][2]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These are generally more potent and lead to faster reaction times with minimal racemization.[2][4] However, the choice of base is crucial as some, like DIPEA, can still promote racemization with reagents like TBTU.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective, especially for challenging couplings, and are associated with low levels of racemization.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
| Observation | Potential Cause | Recommended Solution |
| Incomplete reaction (starting materials present) | Inefficient activation or coupling. | - Use a more potent coupling reagent (e.g., HATU, PyBOP). - Ensure anhydrous conditions. - Optimize stoichiometry of reagents. - Consider a double coupling strategy.[5] |
| Significant peak corresponding to diketopiperazine | Intramolecular cyclization. | - Use a weaker or sterically hindered base (e.g., N-methylmorpholine).[1] - Perform the reaction at a lower temperature (0 °C to room temperature).[1] - Use a more polar aprotic solvent like DMF or NMP.[1] |
| Crude product is an oil and difficult to purify | Presence of impurities lowering the melting point. | - Attempt purification by flash column chromatography. - For recrystallization, use slow cooling and scratch the flask to induce crystallization.[6] |
Issue 2: Presence of Diastereomers (Racemization)
| Observation | Potential Cause | Recommended Solution |
| Multiple peaks on chiral HPLC | Racemization during activation/coupling. | - Use a coupling reagent known for low racemization (e.g., COMU, PyBOP).[1] - Always use a racemization suppressant like HOBt or OxymaPure with carbodiimides.[1][2] - Use a weaker or sterically hindered base (e.g., pyridine, NMM).[1] - Activate the carboxylic acid at a low temperature (e.g., 0 °C).[1] - Minimize the time the carboxylic acid is activated before adding the amine.[1] |
Quantitative Data Summary
The choice of base can significantly impact the degree of racemization. The following table summarizes the effect of the base on the racemization of N-acetyl-L-phenylalanine during a TBTU-mediated amidation, which serves as a model for the peptide coupling step.
| Base (1 eq.) | Reaction Time | Yield (%) | L/D Ratio |
| DIPEA | 3h | 85 | 55:45 |
| Pyridine | 3h | 78 | > 99:1 |
(Data adapted from a study on the amidation of N-acetyl-L-phenylalanine[1])
Experimental Protocols
Protocol 1: Boc-Phe-Phe-OMe Synthesis using DIC/HOBt
-
Preparation of H-Phe-OMe·HCl: To a suspension of L-phenylalanine (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain H-Phe-OMe·HCl as a white solid.[1]
-
Coupling Reaction:
-
Dissolve Boc-L-phenylalanine (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIC (1.1 eq.) and stir for 15 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve H-Phe-OMe·HCl (1 eq.) in anhydrous DMF and add N-methylmorpholine (NMM) (1.1 eq.) at 0 °C.
-
Add the amine solution to the activated Boc-Phe-OH solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.[1]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
-
Protocol 2: Fmoc-Phe-Phe-OMe Synthesis using HATU
-
Coupling Reaction:
-
Dissolve Fmoc-L-phenylalanine (1 eq.), H-Phe-OMe·HCl (1 eq.), and HOAt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add HATU (1.1 eq.) and DIPEA (2.2 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.[1]
-
-
Work-up and Purification: Follow the work-up procedure described in Protocol 1. Purify the crude product by flash column chromatography or preparative HPLC.[1]
-
Fmoc-Deprotection:
-
Dissolve the purified Fmoc-Phe-Phe-OMe in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.
-
Purify the resulting H-Phe-Phe-OMe by preparative HPLC if necessary.[1]
-
Visualizations
Caption: A general workflow for the synthesis of Boc-Phe-Phe-OMe.
Caption: A logical workflow for troubleshooting common coupling reaction issues.
References
Technical Support Center: Purification of Methyl 2-amino-3-phenylpropanoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound hydrochloride synthesized via Fischer esterification?
A1: The most common impurities include unreacted L-phenylalanine, water formed during the reaction, residual methanol, the hydrolysis product (L-phenylalanine), and the dipeptide byproduct, Methyl (L-phenylalanyl)-L-phenylalanine.
Q2: My final product is an oil or fails to crystallize. What could be the issue?
A2: This is often due to the presence of impurities that inhibit crystallization or lower the melting point. Water and residual solvents are common culprits. Ensure your crude product is thoroughly dried before attempting recrystallization. If the issue persists, column chromatography may be necessary to remove persistent impurities.
Q3: After purification, my product's NMR spectrum shows unexpected peaks. How can I identify them?
A3: Refer to the ¹H NMR data table provided in this guide to compare the chemical shifts of your impurity signals with those of common contaminants. Unreacted starting material, the dipeptide byproduct, and residual solvents have characteristic signals.
Q4: Is it possible to prevent the formation of the dipeptide impurity during synthesis?
A4: Dipeptide formation can be minimized by using a large excess of methanol and controlling the reaction temperature. Alternatively, protecting the amino group of L-phenylalanine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before esterification will prevent this side reaction.[1]
Q5: When should I choose column chromatography over recrystallization?
A5: If recrystallization fails to yield a product of the desired purity, or if the impurities have very similar solubility profiles to the product, column chromatography is the recommended next step. It is particularly effective for separating the target compound from structurally similar impurities like the dipeptide.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
-
Question: I experienced a significant loss of product during recrystallization. What went wrong?
-
Answer:
-
Excessive Solvent: Using too much solvent will result in the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow, controlled cooling to allow for the formation of pure crystals.
-
Product Lost During Washing: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Use a cold, non-polar solvent like diethyl ether to wash the crystals.
-
Issue 2: Persistent Impurity Peak of L-Phenylalanine in NMR
-
Question: My ¹H NMR spectrum consistently shows the presence of unreacted L-phenylalanine, even after recrystallization. How can I remove it?
-
Answer:
-
Recrystallization Solvent Choice: L-phenylalanine has different solubility properties than its methyl ester hydrochloride. A carefully chosen solvent system for recrystallization should separate them. Consider a mixed solvent system like methanol/diethyl ether.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the best option. Since this compound hydrochloride is a basic compound, using amino-silica gel can improve separation and reduce tailing that might be observed with standard silica gel.[2][3]
-
Issue 3: Tailing Peaks in Column Chromatography
-
Question: When running a silica gel column, my product peak shows significant tailing. Why is this happening and how can I fix it?
-
Answer:
-
Strong Analyte-Stationary Phase Interaction: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing.[2][3]
-
Solution 1: Use Amino-Silica Gel: This is the preferred stationary phase for basic compounds as it minimizes the strong ionic interactions causing tailing.[2][3]
-
Solution 2: Add a Mobile Phase Modifier: If using standard silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to saturate the acidic sites on the silica and improve peak shape.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Dissolution: In a flask, dissolve the crude this compound hydrochloride in the minimum volume of hot methanol.
-
Precipitation: Slowly add diethyl ether to the warm solution with gentle swirling until the solution becomes faintly turbid.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase. A common starting eluent system is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Amino-Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of amino-silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in the silica gel chromatography protocol.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent to yield the purified product.
Data Presentation
Table 1: Recrystallization Solvent System Comparison
| Solvent System | Observation | Recommendation |
| Methanol/Diethyl Ether | Good for inducing crystallization. | Recommended primary system. |
| Ethanol/Hexane | Can be effective, but may require careful optimization of the solvent ratio. | A viable alternative. |
| Water | The hydrochloride salt is highly soluble; difficult to achieve good recovery. | Not recommended. |
| Acetone | Moderate solubility; may be suitable for small-scale purification. | Worth considering if other systems fail. |
Table 2: Column Chromatography Parameters
| Parameter | Silica Gel Chromatography | Amino-Silica Gel Chromatography |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Amino-propyl bonded silica gel |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 98:2 to 90:10 gradient) with 0.1% triethylamine | Hexane:Ethyl Acetate (e.g., 80:20 to 50:50 gradient) |
| Typical Loading Capacity | 1-5% of silica gel weight | 1-5% of amino-silica gel weight |
Table 3: ¹H NMR Chemical Shifts of this compound Hydrochloride and Potential Impurities in DMSO-d₆
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound HCl | -OCH₃ | ~3.65 | s |
| α-CH | ~4.30 | t | |
| β-CH₂ | ~3.10-3.20 | m | |
| Aromatic-H | ~7.20-7.40 | m | |
| -NH₃⁺ | ~8.60 | br s | |
| L-Phenylalanine | α-CH | ~3.90 | t |
| β-CH₂ | ~2.90-3.10 | m | |
| Aromatic-H | ~7.20-7.40 | m | |
| Methanol | -CH₃ | ~3.17 | s |
| Water | H₂O | ~3.33 | br s |
| Diethyl Ether | -CH₂- | ~3.34 | q |
| -CH₃ | ~1.04 | t |
Note: Chemical shifts are approximate and can vary depending on concentration and sample conditions.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound hydrochloride.
Caption: Troubleshooting decision tree for the removal of the dipeptide impurity.
References
Technical Support Center: Troubleshooting Low Yields in the Esterification of Phenylalanine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the esterification of phenylalanine. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Fischer esterification of phenylalanine?
A1: Low yields in Fischer esterification of phenylalanine are common and can be attributed to several factors:
-
Reversible Reaction: The Fischer esterification is an equilibrium-driven reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[1][2]
-
Zwitterionic Nature: Amino acids like phenylalanine exist as zwitterions, which makes them poorly soluble in many organic solvents and reduces the availability of the free carboxylic acid for reaction.[3][4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by methods like Thin Layer Chromatography (TLC) is crucial.[5]
-
Suboptimal Catalyst Concentration: An inappropriate amount of acid catalyst (e.g., H₂SO₄) can hinder the reaction.
-
Excess Water: The presence of water in the reactants or solvent will shift the equilibrium towards the reactants.
Q2: What are common side reactions during the esterification of phenylalanine?
A2: Besides the main esterification reaction, several side reactions can occur, reducing the yield of the desired product:
-
Racemization: The chiral center of phenylalanine can be compromised, especially under harsh reaction conditions (e.g., high temperatures or strong bases), leading to a mixture of stereoisomers.[6]
-
Diketopiperazine Formation: This intramolecular cyclization is particularly common when dealing with dipeptides but can also occur with amino acid esters, especially upon standing or during workup.[6]
-
N-Alkylation: If the amino group is not protected, it can be alkylated by the alcohol, leading to undesired byproducts.
-
Amide Formation: In the absence of N-protection, intermolecular condensation between two amino acid molecules can lead to the formation of amides.[3][7]
Q3: How can I improve the yield of my phenylalanine esterification?
A3: To improve the yield, consider the following strategies:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][8] Alternatively, adding molecular sieves to the reaction mixture can absorb the water.[1]
-
Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[1][8]
-
N-Protection: Protecting the amino group (e.g., with Boc or Fmoc) prevents side reactions at the nitrogen atom and improves solubility in organic solvents.[3][7]
-
Alternative Esterification Methods: If Fischer esterification proves inefficient, consider other methods like Steglich or Mukaiyama esterification, which use coupling agents to activate the carboxylic acid and are not equilibrium-limited.[1][9]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[3][7]
Q4: What is the role of the acid catalyst in Fischer esterification, and which one should I use?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]
Commonly used strong acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][9] Sulfuric acid is often preferred due to its dehydrating properties.[4][10] Methanesulfonic acid (MsOH) has also been shown to be an effective catalyst, sometimes providing higher yields than p-TsOH.[9]
Q5: How do I monitor the progress of my esterification reaction?
A5: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities.[6][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and determine the relative concentrations of reactants and products.[13]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is a powerful tool for identifying the product and any byproducts.[12][14]
Troubleshooting Guide
Below are common problems encountered during the esterification of phenylalanine and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Reaction has not reached equilibrium. | Increase reaction time and monitor by TLC or HPLC. |
| Insufficient catalyst. | Increase the amount of acid catalyst. | |
| Presence of water in reagents/solvents. | Use anhydrous solvents and reagents. Dry the alcohol before use. | |
| Low reaction temperature. | Increase the reaction temperature to reflux.[5] | |
| Poor solubility of phenylalanine. | Consider N-protection to improve solubility in organic solvents.[3][7] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Extend the reaction time or increase the temperature. |
| Insufficient amount of alcohol. | Use a larger excess of the alcohol.[1] | |
| Water present in the reaction mixture. | Actively remove water using a Dean-Stark trap or molecular sieves.[1] | |
| Presence of Multiple Spots on TLC (or Peaks in HPLC) | Formation of side products (e.g., racemization, diketopiperazine). | Use milder reaction conditions. Protect the amino group. Consider alternative esterification methods.[6] |
| Degradation of product during workup. | Use a milder workup procedure. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to suppress the ionization of the amino group before extraction. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Product is an oil and does not crystallize. | Purify by column chromatography.[6] |
Quantitative Data Summary
Table 1: Effect of Catalyst and Reaction Conditions on Yield
| Esterification Method | Catalyst | Alcohol | Temperature (°C) | Time | Yield (%) | Reference |
| Fischer-Speier | H₂SO₄ | Methanol | Reflux | 2h | 95 | [8] |
| Fischer-Speier | H₂SO₄ | Ethanol | Reflux | 2h | 95 | [8] |
| Mukaiyama | [2-ClMePy][EtSO₄] | Methanol | 80 (Microwave) | 30 min | ~85 | [3] |
| Thin Film | H₂SO₄ | Methanol | 70 | 50 min | ~40-50 | [4][10] |
| Steglich-type | Mukaiyama's Reagent | Methanol | - | - | 80 | [9] |
Experimental Protocols
Protocol 1: Fischer Esterification of L-Phenylalanine
This protocol describes a typical Fischer esterification using sulfuric acid as a catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalanine (1 equivalent).
-
Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of phenylalanine).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid) and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-Boc Protection of L-Phenylalanine
This protocol is a prerequisite for certain esterification methods to improve solubility and prevent side reactions.
-
Dissolution: Dissolve L-phenylalanine (1 equivalent) in a mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide solution to adjust the pH to approximately 9-10.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer with a cold solution of citric acid or KHSO₄ to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine.
-
Visualizations
Troubleshooting Workflow for Low Esterification Yield
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama’s Reagents: A New Approach Involving Ionic Liquids [mdpi.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. magritek.com [magritek.com]
- 14. pure.eur.nl [pure.eur.nl]
"Methyl 2-amino-3-phenylpropanoate" storage and handling best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-phenylpropanoate and its common salt form, L-Phenylalanine methyl ester hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it away from incompatible substances such as strong oxidizing agents and strong acids.[1] For long-term storage, a cool, dry place is recommended.[2] Some suppliers recommend storage at 0-8 °C.
2. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety. This includes:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat is required to protect personal clothing.
-
Respiratory Protection: In situations where dust may be generated, a dust mask or respirator should be used.[1]
3. What should I do in case of accidental exposure or a spill?
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1]
For spills, immediately clean up the material using appropriate protective equipment. Sweep up the solid, taking care to avoid generating dust, and place it into a suitable container for disposal.[1]
4. What are the common solvents for this compound?
The hydrochloride salt of this compound is described as being slightly soluble in water.[1] It is soluble in polar organic solvents like ethanol.[1] For reactions such as peptide synthesis, common solvents include dichloromethane (DCM) and dimethylformamide (DMF).
Troubleshooting Guides
Peptide Synthesis
A primary application of this compound is in peptide synthesis. Below are common issues encountered and their potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Dipeptide | Incomplete reaction | - Increase the reaction time and monitor progress using TLC or LC-MS. - Consider using a more efficient coupling reagent like HATU. - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[2] |
| Poor quality of starting materials | - Use high-purity N-protected amino acid and L-Phenylalanine methyl ester hydrochloride. - Confirm that the hydrochloride salt is fully neutralized by the base before adding the coupling reagent.[2] | |
| Suboptimal work-up procedure | - Optimize extraction and purification steps. - During aqueous washes, ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer.[2] | |
| Presence of Unreacted Starting Materials | Insufficient activation of the carboxylic acid | - Increase the equivalents of the coupling reagent and/or additive (e.g., HOBt). - Allow for a sufficient pre-activation time before adding the amine component.[2] |
| Deactivation of the coupling reagent | - Use fresh, high-quality coupling reagents and store them under anhydrous conditions.[2] | |
| Racemization of the Chiral Center | High reaction temperature | - Maintain a low temperature (e.g., 0 °C) during the initial stages of the coupling reaction. |
| Excess base | - Avoid using an excessive amount of base, as this can promote racemization. |
Experimental Protocols
General Protocol for Dipeptide Synthesis using EDC/HOBt
This protocol outlines a general procedure for the synthesis of a dipeptide using L-Phenylalanine methyl ester hydrochloride and an N-protected amino acid.
-
Neutralization: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 15-20 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Xxx-OH) (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Coupling: Cool the activation mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir for 15 minutes.
-
Reaction: Add the neutralized L-Phenylalanine methyl ester solution from step 1 to the activated mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to working with this compound.
Caption: A typical experimental workflow for peptide synthesis.
Caption: A logical diagram for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Esterification of Phenylalanine
For researchers, scientists, and drug development professionals, the efficient synthesis of amino acid esters is a foundational step in various applications, from peptide synthesis to the creation of chiral intermediates. Phenylalanine methyl ester, a common derivative, serves as a crucial building block. The choice of esterification reagent directly impacts reaction efficiency, yield, purity, and environmental footprint. This guide provides an objective comparison of alternative reagents for the esterification of phenylalanine, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an esterification method often involves a trade-off between reaction speed, yield, cost, and the harshness of the required conditions. The following table summarizes the key performance indicators for several common and alternative methods for synthesizing phenylalanine methyl ester.
| Method/Reagent Category | Key Reagent(s) | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages & Disadvantages |
| Thionyl Chloride | Thionyl Chloride (SOCl₂) | ~97%[1][2] | 24 hours[1][2] | 0 to RT | (+) High yield, readily available. (-) Harsh reagent, generates HCl, not environmentally friendly.[3] |
| Fischer Esterification | H₂SO₄ or p-TsOH | 40-95%[4][5][6] | 1-10 hours[7] | 60-110 (Reflux)[7] | (+) Inexpensive, simple. (-) Reversible equilibrium, requires harsh acidic conditions and heat.[7][8][9] |
| Mukaiyama Reagents | 2-chloro-1-methylpyridinium iodide | ~77% (with microwave)[3][10] | 15-20 minutes (with microwave)[3][10] | 80 (Microwave)[3][10] | (+) Fast, high yield with microwave. (-) Requires N-protection, reagent can be expensive.[3] |
| TMSCl Method | Trimethylchlorosilane (TMSCl) | Good to Excellent[11] | 12 hours[11] | Room Temperature | (+) Mild conditions (room temp), convenient. (-) Requires stoichiometric use of the reagent. |
| Enzymatic Catalysis | Lipases or Proteases | Variable | Hours to Days | 25-60[12] | (+) Highly stereospecific (no racemization), mild, "green".[13] (-) Slower, enzyme cost/stability can be an issue. |
| Solid Acid Catalysts | Zeolite Y (H-USY) | Variable | Variable | 100-130[3] | (+) Reusable catalyst, salt-free process.[3] (-) Requires high temperatures and pressure. |
Experimental Protocols
Detailed methodologies for key esterification procedures are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Protocol 1: Esterification using Thionyl Chloride
This method is known for its high efficiency and yield.[1][2]
-
Setup: Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 cm³) in a flask equipped with a dropping funnel and stir bar, cooled to 0 °C in an ice bath.[1]
-
Reagent Addition: Add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) dropwise to the stirred suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.[1][14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours.[1]
-
Workup: Remove the solvent under reduced pressure (in vacuo).
-
Purification: Recrystallize the crude solid product from a mixture of ethyl acetate and ethanol to yield the pure L-phenylalanine methyl ester hydrochloride.[1]
Protocol 2: Fischer Esterification using Sulfuric Acid
This is a classic, cost-effective method for esterification.[4][7]
-
Setup: Dissolve L-phenylalanine in a large excess of the desired alcohol (e.g., methanol), which also acts as the solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-3% v/v) to the solution.[4]
-
Reaction: Heat the mixture to reflux (typically 60-110 °C) for 2-4 hours.[4][7] To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[4][7]
-
Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the ester.[4]
Protocol 3: Microwave-Assisted Esterification with a Mukaiyama Reagent
This modern approach offers significantly reduced reaction times, though it requires N-protection of the amino acid.[3][10]
-
Setup: In a microwave-safe reaction vessel, dissolve the Mukaiyama reagent (e.g., 2-chloro-1-methylpyridinium iodide, 2.4 mmol) in anhydrous methanol (5 mL).[3][10]
-
Substrate Addition: Add N-acetyl-L-phenylalanine (2.0 mmol) and 1-methylimidazole (4.8 mmol) as a base to the solution.[3][10]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 80 °C for 15-20 minutes.[3][10]
-
Workup and Purification: After the reaction, the product can be purified using standard techniques such as extraction and chromatography to remove the reagent byproducts and any unreacted starting material.
Protocol 4: Enzymatic Esterification
This "green" chemistry approach provides high stereospecificity under mild conditions.[12][13]
-
Setup: Suspend L-phenylalanine in a suitable buffered aqueous solution (e.g., citrate buffer, pH 6.0).
-
Reagents: Add an excess of the alcohol (e.g., methanol) and the selected enzyme (e.g., a lipase or protease like papain).[13]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[12]
-
Workup and Purification: Once the reaction reaches completion, the enzyme can be removed by filtration. The product is then extracted from the aqueous phase using an organic solvent and purified.
Mandatory Visualizations
The following diagrams illustrate the general workflow and logical relationships between the different esterification strategies.
Caption: General experimental workflow for the esterification of phenylalanine.
Caption: Logical comparison of different reagents for phenylalanine esterification.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20120295294A1 - Enzymatic method for preparing aspartam - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
A Comparative Guide to Methyl 2-amino-3-phenylpropanoate and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the use of chiral building blocks is fundamental for the construction of enantiomerically pure molecules. Among these, Methyl 2-amino-3-phenylpropanoate, the methyl ester of the naturally occurring amino acid phenylalanine, stands out as a versatile and readily available synthon. This guide provides an objective comparison of this compound with other common chiral building blocks, supported by experimental data to inform the selection of appropriate chiral synthons for specific synthetic challenges.
Introduction to Chiral Building Blocks
Chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids, sugars, and terpenes, offer an efficient strategy for introducing stereocenters into a target molecule.[1] This approach, known as chiral pool synthesis, can significantly simplify synthetic routes and improve overall efficiency by preserving the inherent chirality of the starting material.[2][3] this compound is a prime example of a chiral pool-derived building block, valued for its bifunctional nature (amine and ester) and the presence of a defined stereocenter.
Performance Comparison of Chiral Building Blocks
The efficacy of a chiral building block is often measured by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess) and provide good yields in chemical transformations. This section compares the performance of this compound and its derivatives with other classes of chiral building blocks in key asymmetric reactions.
Asymmetric Alkylation for the Synthesis of Unnatural Amino Acids
The synthesis of non-proteinogenic amino acids is a critical endeavor in drug discovery. The following table presents data from a study on the asymmetric α-alkylation of a glycine Schiff base to produce various phenylalanine derivatives. This provides insight into the yields and enantioselectivities achievable when targeting structures derived from phenylalanine.
Table 1: Asymmetric α-Alkylation to Synthesize Phenylalanine Derivatives [4][5]
| Entry | R Group (in R-CH₂-Br) | Product | Yield (%) | ee (%) |
| 1 | 3,5-di-Cl-C₆H₃ | (R)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate | 98 | 97 |
| 2 | 3-F-C₆H₄ | (R)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate | 82 | 95 |
| 3 | 3-Br-C₆H₄ | (R)-tert-Butyl N-(diphenylmethylene)-(3-bromophenyl)alaninate | 95 | 95 |
| 4 | 3-Cl-C₆H₄ | (R)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate | 76 | 96 |
| 5 | 3-I-C₆H₄ | (R)-tert-Butyl N-(diphenylmethylene)-(3-iodophenyl)alaninate | 82 | 96 |
| 6 | 3,5-di-MeO-C₆H₃ | (R)-tert-Butyl N-(diphenylmethylene)-(3,5-dimethoxyphenyl)alaninate | 98 | 98 |
Note: The reaction was performed on the glycine Schiff base tert-butyl N-(diphenylmethylene)glycinate.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic systems with multiple stereocenters. The choice of chiral auxiliary is critical in controlling the diastereoselectivity of this reaction. Table 2 shows the performance of a chiral auxiliary derived from cis-1-amino-2-indanol, providing a benchmark for comparison against which phenylalanine-derived auxiliaries could be measured in similar cycloadditions.
Table 2: Lewis Acid Promoted Asymmetric Diels-Alder Reaction of an Acrylate with Cyclopentadiene Using a Chiral Auxiliary [6]
| Entry | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | endo:exo | de (%) |
| 1 | SnCl₄ | -78 | 2 | 80 | >99:1 | 92 |
| 2 | TiCl₄ | -78 | 2 | 85 | >99:1 | 90 |
| 3 | EtAlCl₂ | -78 | 2 | 90 | >99:1 | 88 |
| 4 | Et₂AlCl | -78 | 2 | 88 | >99:1 | 85 |
| 5 | BCl₃ | -78 | 2 | 82 | >99:1 | 83 |
Note: The chiral auxiliary used was a derivative of cis-1-arylsulfonamido-2-indanol.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral building blocks. Below are selected protocols for reactions involving this compound and its derivatives.
Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride
This protocol details the conversion of L-Phenylalanine methyl ester hydrochloride into a chiral tetramic acid, a valuable scaffold in medicinal chemistry.[7]
Procedure:
-
Neutralization and Acylation: To a three-necked flask equipped with a thermometer and a septum, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and methylene chloride. Cool the mixture to 0 °C. Add triethylamine (2.2 eq) dropwise, followed by the slow addition of methyl malonyl chloride (1.05 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude acylated product.
-
Dieckmann Cyclization: The crude product is dissolved in methanol and added dropwise to a solution of sodium methoxide (1.5 eq) in methanol at 0 °C. The reaction is stirred for 2 hours at room temperature.
-
Purification: The reaction is quenched with acetic acid and the solvent is removed. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization.
Enzymatic Kinetic Resolution of Racemic Phenylalanine Methyl Ester
This protocol describes the kinetic resolution of racemic phenylalanine methyl ester using the enzyme α-chymotrypsin, which selectively hydrolyzes the L-enantiomer.[8]
Procedure:
-
Substrate Preparation: Dissolve DL-phenylalanine methyl ester hydrochloride (1.0 eq) in deionized water and adjust the pH to 7.5 with 0.5 M NaOH.
-
Enzyme Reaction: Prepare a solution of α-chymotrypsin in deionized water and add it to the substrate solution. Maintain the pH at 7.5 by the controlled addition of 0.5 M NaOH using a pH-stat or by manual titration. Monitor the consumption of NaOH over time.
-
Work-up: When the reaction is complete (indicated by the cessation of NaOH consumption), adjust the pH to 9.5 and extract the unreacted D-phenylalanine methyl ester with ethyl acetate.
-
Isolation of L-Phenylalanine: Acidify the aqueous layer to pH 6.0 with 1 M HCl to precipitate the L-phenylalanine, which is then collected by filtration.
-
Enantiomeric Excess Determination: The enantiomeric excess of the recovered D-phenylalanine methyl ester can be determined by chiral HPLC analysis.
Chiral HPLC Analysis of N-acetyl-D/L-phenylalanine Enantiomers
Accurate determination of enantiomeric purity is essential. This protocol outlines a method for the chiral separation of N-acetyl-phenylalanine enantiomers.[9]
Instrumentation and Materials:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chirobiotic T (Teicoplanin-based chiral stationary phase).
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine.
-
Detector Wavelength: 260 nm.
Procedure:
-
Sample Preparation: Dissolve the N-acetyl-D/L-phenylalanine sample in the mobile phase.
-
HPLC Analysis: Inject the sample onto the chiral column and elute with the mobile phase under isocratic conditions.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric purity.
Visualization of Synthetic Workflows
Graphical representations of experimental workflows and synthetic strategies can provide a clear and concise understanding of complex processes.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. Mulzer Research Group » Chiral Pool Synthesis: from α-Amino Acids and Derivatives [mulzer.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts [mdpi.com]
- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
Validating the Purity of Methyl 2-amino-3-phenylpropanoate: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid phenylalanine, is a key building block in the synthesis of various pharmaceuticals and peptides. Its chemical and stereochemical purity can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted method for assessing the purity of amino acid derivatives.[1]
This guide provides a comparative overview of HPLC-based methods for the validation of this compound purity, supported by illustrative experimental data and detailed protocols. We will explore both reversed-phase HPLC for the determination of chemical purity and chiral HPLC for the critical assessment of enantiomeric purity.
Comparative Analysis of HPLC Methods
The purity of this compound is twofold: chemical purity, which refers to the absence of other compounds, and enantiomeric purity, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Reversed-Phase HPLC for Chemical Purity
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. It is highly effective for detecting and quantifying process-related impurities and degradation products.
Illustrative Data for RP-HPLC Analysis
The following table presents hypothetical data from an RP-HPLC analysis of a this compound sample.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Phenylalanine | 2.5 | 0.8 |
| 2 | This compound (L-isomer) | 5.2 | 99.1 |
| 3 | Unknown Impurity | 6.8 | 0.1 |
Chiral HPLC for Enantiomeric Purity
The biological activity of many chiral compounds is dependent on their stereochemistry. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] Polysaccharide-based CSPs are particularly effective for the chiral resolution of amino acid derivatives.[1]
Illustrative Data for Chiral HPLC Analysis
This table shows representative data from a chiral HPLC analysis, demonstrating the separation of the L- and D-enantiomers of this compound.
| Peak ID | Enantiomer | Retention Time (min) | Peak Area (%) |
| 1 | L-Methyl 2-amino-3-phenylpropanoate | 8.1 | 99.8 |
| 2 | D-Methyl 2-amino-3-phenylpropanoate | 9.5 | 0.2 |
Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own advantages and limitations.
| Feature | HPLC (RP and Chiral) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Separation of ions in an electric field based on their electrophoretic mobility. |
| Derivatization | Often not required for RP-HPLC; may be used for chiral analysis or to enhance detection. | Required to make the amino acid ester volatile.[1] | Often requires derivatization for detection and to improve separation. |
| Advantages | Robust, versatile, well-established, high resolution. | High sensitivity and resolution.[2] | High efficiency, small sample volume, fast analysis times. |
| Disadvantages | Can be time-consuming and solvent-intensive.[3] | Derivatization adds complexity and potential for side reactions.[1] | Lower sensitivity for some detectors, reproducibility can be a challenge. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate and reliable purity validation.
Protocol 1: Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from its potential impurities.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[4]
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 220 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol is for the direct enantioseparation of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).[1]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane) and an alcohol (e.g., 2-propanol), such as 90:10 (v/v) hexane:2-propanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Visualizing the Workflow and Decision Process
To further clarify the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical method.
Caption: Experimental workflow for HPLC analysis.
References
Spectroscopic analysis of "Methyl 2-amino-3-phenylpropanoate" for structure confirmation
A Comparative Guide to the Spectroscopic Analysis of Amino Acid Esters for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and organic synthesis, unequivocal structure confirmation is paramount. This guide provides a comparative spectroscopic analysis of Methyl 2-amino-3-phenylpropanoate against two structurally related alternatives: Ethyl 2-amino-3-phenylpropanoate and Methyl 2-amino-3-(4-hydroxyphenyl)propanoate. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the structural elucidation of these critical building blocks.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its analogues. This quantitative comparison highlights the subtle yet significant differences in their spectral fingerprints, allowing for unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz) | Assignment |
| This compound | 7.35-7.20 (m, 5H), 3.71 (s, 3H), 3.70 (dd, 1H, J=7.8, 5.4 Hz), 3.10 (dd, 1H, J=13.8, 5.4 Hz), 2.95 (dd, 1H, J=13.8, 7.8 Hz), 1.58 (br s, 2H) | Ar-H, -OCH₃, α-H, β-H, β'-H, -NH₂ |
| Ethyl 2-amino-3-phenylpropanoate | 7.32-7.18 (m, 5H), 4.15 (q, 2H, J=7.1 Hz), 3.68 (t, 1H, J=6.4 Hz), 3.05 (dd, 1H, J=13.7, 6.4 Hz), 2.89 (dd, 1H, J=13.7, 6.4 Hz), 1.60 (s, 2H), 1.23 (t, 3H, J=7.1 Hz) | Ar-H, -OCH₂CH₃, α-H, β-H, β'-H, -NH₂, -OCH₂CH₃ |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | 7.00 (d, 2H, J=8.4 Hz), 6.70 (d, 2H, J=8.4 Hz), 3.68 (s, 3H), 3.61 (t, 1H, J=6.0 Hz), 2.95 (dd, 1H, J=13.8, 6.0 Hz), 2.83 (dd, 1H, J=13.8, 6.0 Hz), 1.55 (s, 2H) | Ar-H, Ar-H, -OCH₃, α-H, β-H, β'-H, -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 175.5, 137.9, 129.3 (2C), 128.5 (2C), 126.8, 56.4, 52.1, 40.8 | C=O, Ar-C (quat.), Ar-CH, Ar-CH, Ar-CH, α-C, -OCH₃, β-C |
| Ethyl 2-amino-3-phenylpropanoate | 175.0, 138.1, 129.3 (2C), 128.4 (2C), 126.7, 61.1, 56.5, 40.9, 14.2 | C=O, Ar-C (quat.), Ar-CH, Ar-CH, Ar-CH, -OCH₂CH₃, α-C, β-C, -OCH₂CH₃ |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | 175.8, 155.2, 130.3 (2C), 129.8, 115.4 (2C), 56.7, 52.1, 39.8 | C=O, Ar-C-OH, Ar-CH, Ar-C (quat.), Ar-CH, α-C, -OCH₃, β-C |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | 3380, 3300 (N-H stretch), 1735 (C=O stretch), 1215 (C-O stretch) | Amine, Ester carbonyl, Ester C-O |
| Ethyl 2-amino-3-phenylpropanoate | 3385, 3310 (N-H stretch), 1730 (C=O stretch), 1210 (C-O stretch) | Amine, Ester carbonyl, Ester C-O |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | 3600-3200 (broad, O-H stretch), 3370, 3290 (N-H stretch), 1738 (C=O stretch), 1220 (C-O stretch) | Phenolic OH, Amine, Ester carbonyl, Ester C-O |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 179 | 120 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| Ethyl 2-amino-3-phenylpropanoate | 193 | 120 ([M-COOCH₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | 195 | 136 ([M-COOCH₃]⁺), 107 ([HOC₆H₄CH₂]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ over 32 scans.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an EI source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.
Visualization of Analytical Workflow and Molecular Structure
To further clarify the process of structure confirmation, the following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key structural features of this compound that are identified by each technique.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Key Structural Features and Their Spectroscopic Signatures.
A Researcher's Guide to Bioisosteric Replacement of Phenylalanine Methyl Ester in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. Phenylalanine methyl ester, a common structural motif, is frequently targeted for such modifications to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of key bioisosteres for the phenyl and ester moieties of phenylalanine methyl ester, supported by experimental data and detailed protocols.
Phenyl Ring Bioisosteres: A Case Study in γ-Secretase Modulators
The phenyl ring is a frequent target for bioisosteric replacement to improve properties like solubility and lipophilicity, which can be suboptimal in flat, aromatic systems. A study on γ-secretase modulators for the potential treatment of Alzheimer's disease provides a clear comparison of a phenyl-containing lead compound with several saturated bicyclic bioisosteres.[1][2]
Comparative Performance Data
The following table summarizes the in vitro potency (IC50 for Aβ42), lipophilicity (Log D), and aqueous solubility of a parent compound containing a phenyl linker and its bioisosteric analogs where the phenyl group is replaced by a bridged piperidine (BP), a bicyclo[3.1.0]hexane (BCP), or a bicyclo[2.2.2]octane (BCO) moiety.
| Compound ID | Linker Moiety | IC50 Aβ42 (nM) | Log D | Solubility (µg/mL) |
| 5 | Phenyl | 13 | >4 | <0.1 |
| 21a | BP | 12 | 2.9 | 1.3 |
| 21b | BCP | 25 | 3.2 | 0.3 |
| 21c | BCO | 110 | 3.1 | 0.8 |
Data sourced from a study on γ-secretase modulators.[1]
As the data indicates, replacing the phenyl ring with saturated bioisosteres, particularly the bridged piperidine, can maintain or slightly improve potency while significantly enhancing solubility and reducing lipophilicity.[1]
Experimental Protocol: Aβ42 IC50 Determination in H4 Cells
The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of compounds against the production of amyloid-beta 42 (Aβ42) in human H4 neuroglioma cells.
-
Cell Culture: Human H4 neuroglioma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A dilution series is prepared in culture medium to achieve the final desired concentrations.
-
Cell Plating and Treatment: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for 24 hours.
-
Aβ42 Quantification: After incubation, the cell culture supernatant is collected. The concentration of Aβ42 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The Aβ42 concentrations are plotted against the logarithm of the compound concentrations. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits Aβ42 production by 50%.
Visualization of Bioisosteric Replacement
Caption: A logical workflow illustrating the strategy of bioisosteric replacement of a phenylalanine methyl ester motif to achieve an optimized drug candidate.
Whole Amino Acid Bioisosteres: L-type Amino Acid Transporter 1 (LAT1) Case Study
In some cases, bioisosteric replacement of the entire amino acid scaffold is desirable. The L-type amino acid transporter 1 (LAT1) is a target for delivering drugs to tumors and the brain, and developing selective ligands is of high interest. A study on phenylalanine analogs provides comparative data on their affinity for LAT1.[3]
Comparative Performance Data
The following table summarizes the inhibitory constant (Ki) for LAT1 and the maximal transport velocity (Vmax) for L-phenylalanine (Phe) and its bioisosteric analogs.
| Compound | Ki for LAT1 (µM) | Vmax (pmol/mg protein/min) | LAT1 Selectivity |
| L-Phenylalanine (Phe) | 18.1 | 1250 | Low |
| α-Methyl-L-phenylalanine | 118 | 250 | High |
| Bicyclic-Phe | 54.6 | 286 | High |
| 2-Iodo-L-phenylalanine | 5.9 | 143 | High |
Data sourced from a study on LAT1 transporters.[3]
This data demonstrates that modifications to the phenylalanine structure can significantly impact both affinity and transport rate, with 2-iodo-L-phenylalanine showing a marked improvement in LAT1 affinity. Bicyclic-Phe, a conformationally constrained analog, also displays high selectivity for LAT1.[3]
Experimental Protocol: LAT1 Inhibition Assay
The following is a representative protocol for determining the inhibitory constant (Ki) of test compounds on LAT1 transport.
-
Cell Culture: HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) are cultured in a suitable medium.
-
Uptake Inhibition Assay: Cells are seeded in 24-well plates. On the day of the experiment, the cells are washed with a transport buffer.
-
Incubation: The cells are then incubated with a solution containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., L-[14C]leucine) and varying concentrations of the test compound (inhibitor).
-
Termination of Uptake: After a defined incubation period (e.g., 1 minute), the uptake is stopped by adding an ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radiolabel, and then lysed. The intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition of radiolabeled substrate uptake by the test compound is used to calculate the IC50 value. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled substrate.
Visualization of Experimental Workflow
Caption: A flowchart outlining the key steps in an experimental workflow to determine the inhibitory activity of compounds on the LAT1 transporter.
Conclusion
The bioisosteric replacement of the phenylalanine methyl ester moiety is a versatile and effective strategy in drug design. As demonstrated by the case studies on γ-secretase modulators and LAT1 transporters, replacing the phenyl ring with saturated bicyclic systems can significantly improve physicochemical properties such as solubility and lipophilicity, while modifications to the entire amino acid scaffold can enhance target affinity and selectivity. The choice of a specific bioisostere is context-dependent, and careful evaluation of its impact on potency, selectivity, and ADME properties is crucial for successful drug development. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies.
References
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl and Ethyl Esters of 2-Amino-3-Phenylpropanoate in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter influencing the efficiency and outcome of peptide synthesis. Among the simplest and most common C-terminal protecting groups are the methyl and ethyl esters of amino acids. This guide provides a detailed comparison of methyl 2-amino-3-phenylpropanoate (L-Phenylalanine methyl ester) and its ethyl counterpart (L-Phenylalanine ethyl ester) in the context of peptide synthesis, focusing on performance, potential side reactions, and experimental considerations.
While both esters serve the fundamental purpose of protecting the C-terminal carboxyl group to allow for controlled peptide bond formation, subtle differences in their steric and electronic properties can impact reaction kinetics, product purity, and the propensity for side reactions. This comparison draws upon established principles of peptide chemistry and available experimental data to assist researchers in making informed decisions for their synthetic strategies.
Performance and Experimental Data Comparison
The selection of a C-terminal protecting group can influence several key aspects of peptide synthesis. The following table summarizes the expected performance differences between methyl and ethyl 2-amino-3-phenylpropanoate based on general principles and published data on similar dipeptide syntheses.
| Parameter | This compound | Ethyl 2-amino-3-phenylpropanoate | Rationale and Supporting Data |
| Typical Yield | High | Slightly Lower | The slightly increased steric bulk of the ethyl group may marginally hinder the approach of the activated N-protected amino acid, potentially leading to slightly lower coupling yields under identical reaction times. While direct head-to-head comparisons are not extensively published, syntheses of dipeptides using methyl esters often report high yields. For instance, the synthesis of Boc-Phe-Phe-OMe typically yields in the range of 60-80%. |
| Reaction Time | Standard | Potentially Longer | To achieve comparable yields to the methyl ester, a slightly longer reaction time or more forceful coupling conditions may be necessary for the ethyl ester due to steric factors. |
| Purity (Crude) | High | High | Both esters generally lead to high-purity crude products, especially in solution-phase synthesis where purification of intermediates is possible. The primary impurities would likely arise from side reactions rather than incomplete coupling. |
| Racemization | Low | Potentially Lower | The bulkier ethyl group might offer a slight protective effect against racemization of the C-terminal phenylalanine residue during the activation and coupling steps. Racemization often proceeds through the formation of an oxazolone intermediate, and steric hindrance can influence the rate of this side reaction.[1] However, with modern coupling reagents containing racemization-suppressing additives like HOBt or Oxyma, the difference is expected to be minimal under optimized conditions. |
| Diketopiperazine (DKP) Formation | Prone | Potentially Less Prone | DKP formation is a common side reaction at the dipeptide stage. Studies have shown that sterically more congested esters can reduce the rate of DKP formation. The larger ethyl group may create a less favorable conformation for the intramolecular cyclization required for DKP formation compared to the methyl group. |
| Hydrolytic Stability | Good | Higher | The ethyl ester is generally more resistant to hydrolysis than the methyl ester due to increased steric hindrance and electron-donating character of the ethyl group, which slightly reduces the electrophilicity of the ester carbonyl. This can be advantageous during workup and purification steps. |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a model dipeptide, N-Boc-Alanyl-L-Phenylalanine, using both the methyl and ethyl esters are provided below.
Protocol 1: Synthesis of N-Boc-Alanyl-L-Phenylalanine Methyl Ester (Boc-Ala-Phe-OMe)
Materials:
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation of Boc-Ala-OH: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM and neutralize with NMM (1.1 eq) at 0 °C.
-
Add the neutralized H-Phe-OMe solution to the activated Boc-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Synthesis of N-Boc-Alanyl-L-Phenylalanine Ethyl Ester (Boc-Ala-Phe-OEt)
Materials:
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
L-Phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation and Coupling: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq), HBTU (1.1 eq), and H-Phe-OEt·HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Work-up and Purification: Dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Peptide Synthesis Workflow and Side Reactions
To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the general workflow for peptide synthesis and the mechanisms of key side reactions.
References
Enantiomeric excess determination of "Methyl 2-amino-3-phenylpropanoate" by chiral HPLC
A Comparative Guide to Enantiomeric Excess Determination of Methyl 2-amino-3-phenylpropanoate by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity of chiral molecules like this compound, a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for this purpose, supported by experimental data and detailed methodologies.
Comparison of Chiral HPLC Methods
Chiral HPLC stands as the most prevalent and robust method for the enantiomeric separation of this compound. The choice of chiral stationary phase (CSP) is the most critical parameter, directly influencing resolution and analysis time. Below is a summary of performance data from various reported methods.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) |
| LARIHC™ CF6-P (250 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) | 1.0 | UV, 254 nm | Not specified, but baseline separation achieved.[1] |
| Whelk-O1 | 30% Isopropanol in Hexanes | 1.0 | Not specified | (R) = 29.22, (S) = 32.41[2] |
| Whelk-O1 | 10% Isopropanol in Hexanes | 1.0 | Not specified | (R) = 18.53, (S) = 20.90[2] |
| Chiralpak AD-H (150 x 4.6 mm) | n-Heptane/Isopropanol (97.5:2.5) | 1.0 | UV, 254 nm | Not specified, but ee ≥ 99.5% confirmed.[3] |
| CHIRALPAK® ID (100 x 4.6 mm, 3 µm) | CO₂/Methanol with 0.1% NH₄OH (90:10) | 1.5 | UV, 210 nm | Not specified, but offers better resolution and 5x throughput of NP-HPLC.[4] |
Detailed Experimental Protocol: Chiral HPLC
This protocol is a representative example based on commonly employed methods for the enantiomeric excess determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Whelk-O1 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.
-
Sample: this compound, racemic standard, and sample for analysis.
-
Sample Solvent: Mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: 10% Isopropanol in n-Hexane (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample for analysis at a similar concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (e.g., resolution > 1.5).
-
Inject the sample solution.
-
Identify the peaks corresponding to the enantiomers based on the retention times obtained from the racemic standard.
5. Calculation of Enantiomeric Excess (% ee):
-
Calculate the enantiomeric excess using the following formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Experimental Workflow
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
A Comparative Guide to Catalysts for the Synthesis of Methyl 2-amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure α-amino acid esters, such as Methyl 2-amino-3-phenylpropanoate (the methyl ester of phenylalanine), is a critical step in the development of numerous pharmaceuticals and fine chemicals. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide provides a comparative analysis of enzymatic, homogeneous, and heterogeneous catalysts for this synthesis, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is significantly influenced by the catalyst employed. The following tables summarize the performance of various catalytic systems based on key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions.
Table 1: Enzymatic Catalysis for the Kinetic Resolution of Racemic this compound
| Catalyst | Enzyme Source | Reaction Type | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
| α-Chymotrypsin | Bovine Pancreas | Hydrolysis | (D,L)-Phe-OMe·HCl | Water | 25 | 1-2 | ~50 | >95 (for D-ester) | [1] |
| Lipase PS | Burkholderia cepacia | Hydrolysis | Racemic Amino Acid Esters | Aqueous Solution | N/A | N/A | High | High | [2] |
| Lipase B | Candida antarctica (CALB) | Transesterification | Racemic 3-amino-3-phenylpropanoate | N/A | N/A | N/A | High | Optically Pure | [3] |
Table 2: Homogeneous Catalysis for the Asymmetric Synthesis of Phenylalanine Derivatives
| Catalyst System | Ligand | Reaction Type | Substrate | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | Product e.e. (%) |
| [Rh(COD)₂]BF₄ | Me-BoPhoz | Asymmetric Hydrogenation | Methyl 2-acetamido-3-(2-naphthyl)propenoate | Methanol | N/A | N/A | N/A | 97.9 |
| Ru-BINAP | (R)-BINAP | Asymmetric Hydrogenation | α,β-Unsaturated Carboxylic Acids | N/A | 134 | N/A | Quantitative | 98 |
| Ru-BINAP | (S)-BINAP | Asymmetric Hydrogenation | Geraniol | 95% aq. Methanol | 100 | 20 | 97 | 96 |
Table 3: Heterogeneous Catalysis for Hydrogenation Reactions in Amino Acid Ester Synthesis
| Catalyst | Support | Reaction Type | Substrate | Solvent | Pressure (atm) | Temp. (°C) | Conversion (%) | Selectivity (%) |
| Palladium | Carbon | Hydrogenation of Aromatics | Aromatic Hydrocarbons | N/A | N/A | N/A | High | High |
| Palladium | Carbon-coated monolith | Selective Hydrogenation | Fatty Acid Methyl Esters | N/A | N/A | N/A | N/A | High |
| Cu/ZnO/Al₂O₃ (Mg-modified) | N/A | Hydrogenation of Amino Acid Esters | L-phenylalanine methyl ester | Ethanol | 40 | 110 | 100 | 91.1 (to L-phenylalaninol) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Enzymatic Resolution using α-Chymotrypsin
This protocol describes the kinetic resolution of racemic D,L-phenylalanine methyl ester hydrochloride.[1]
Materials:
-
D,L-phenylalanine methyl ester hydrochloride (2.00 g, 9.27 mmol)
-
Deionized water (20 mL)
-
0.5 N NaOH
-
α-Chymotrypsin from bovine pancreas (>40 units/mg) (60 mg)
-
pH meter
-
Magnetic stirrer
Procedure:
-
Dissolve D,L-phenylalanine methyl ester hydrochloride in deionized water in a 100 mL beaker with a magnetic stir bar.
-
Adjust the pH of the solution to approximately 5.15 by adding 0.5 N NaOH.
-
In a separate test tube, dissolve the α-chymotrypsin in 2-3 mL of deionized water.
-
Rapidly add the enzyme solution to the methyl ester solution and start a timer.
-
Monitor the pH of the reaction. The hydrolysis of the L-enantiomer will produce acid, causing the pH to drop. Maintain the pH at the desired level by the controlled addition of 0.5 N NaOH.
-
The reaction is complete when approximately 50% of the ester has been hydrolyzed (indicated by the amount of NaOH consumed).
-
At the completion of the reaction, the unreacted D-phenylalanine methyl ester can be extracted and its optical purity determined.
Homogeneous Asymmetric Hydrogenation
This protocol is a general representation of the asymmetric hydrogenation of a precursor to an amino acid ester using a Rhodium-based catalyst.
Materials:
-
Unsaturated amino acid precursor (e.g., Methyl 2-acetamido-3-phenylpropenoate)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., Me-BoPhoz)
-
Degassed solvent (e.g., Methanol)
-
Hydrogen gas
-
Hydrogenation reactor
Procedure:
-
In a glovebox, charge the hydrogenation reactor with the unsaturated amino acid precursor, the rhodium precursor, and the chiral ligand.
-
Add the degassed solvent to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, carefully vent the reactor and remove the catalyst.
-
The product can be purified by crystallization or chromatography, and the enantiomeric excess is determined using chiral HPLC or GC.
Heterogeneous Catalytic Hydrogenation
This protocol outlines a general procedure for the hydrogenation of an amino acid ester derivative using a supported palladium catalyst.
Materials:
-
Substrate (e.g., a precursor with a reducible functional group)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Dissolve the substrate in the chosen solvent in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3-5 times).
-
Pressurize the system with hydrogen to the desired pressure.
-
Stir or shake the reaction mixture vigorously at the set temperature.
-
Monitor the hydrogen uptake to follow the reaction progress.
-
Once the reaction is complete (no more hydrogen uptake), carefully vent the apparatus and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate contains the product, which can be purified as necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the catalytic processes described.
Caption: Enzymatic kinetic resolution of racemic this compound.
Caption: Homogeneous asymmetric hydrogenation for enantioselective synthesis.
Caption: Heterogeneous catalytic hydrogenation for the synthesis of the target ester.
Conclusion
The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and limitations.
-
Enzymatic catalysis offers exceptional enantioselectivity for the resolution of racemic mixtures under mild reaction conditions, making it an environmentally friendly option. However, the theoretical maximum yield for a kinetic resolution is 50% for the desired enantiomer.
-
Homogeneous catalysis , particularly asymmetric hydrogenation, allows for the direct synthesis of the desired enantiomer with high enantiomeric excess and quantitative yields. The main drawbacks are the cost of the precious metal catalysts and chiral ligands, and the potential for metal contamination in the final product.
-
Heterogeneous catalysis provides the benefits of easy catalyst separation and recyclability, which are advantageous for industrial-scale production. While highly effective for general hydrogenation reactions, achieving high enantioselectivity often requires more complex catalyst design and optimization.
The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired scale of production, cost considerations, and the required level of enantiopurity. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic strategy.
References
A Comparative Purity Analysis of Commercial Methyl 2-amino-3-phenylpropanoate
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes, from early-stage discovery to the quality of synthesized pharmaceutical compounds. Methyl 2-amino-3-phenylpropanoate, commonly known as L-phenylalanine methyl ester, is a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including peptide-based drugs and other complex organic molecules.
The presence of impurities, even in trace amounts, can lead to the formation of unwanted side products, reduce reaction yields, and introduce toxicological risks in final drug products. These impurities can be broadly categorized as chemical impurities (e.g., starting materials, byproducts, degradation products) and stereoisomeric impurities (e.g., the D-enantiomer). Given the stereospecific nature of many biological targets, controlling the enantiomeric purity is of paramount importance.
This guide provides a comparative analysis of the purity of commercially available this compound from different suppliers. The comparison is supported by detailed experimental protocols for key analytical techniques, enabling researchers to perform their own verification and select the most suitable grade of material for their specific application.
Comparison of Commercial this compound
The purity of this compound can vary between suppliers due to differences in their synthetic routes, purification methods, and storage conditions. The most common impurities include the unreacted starting material, L-phenylalanine, the corresponding D-enantiomer (D-phenylalanine methyl ester), and potential byproducts from the esterification process. The following table summarizes a hypothetical, yet representative, comparison of experimental purity data from three leading commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (%) | ≥99.5 | >99.0 | ≥98.0 |
| Experimental Purity by HPLC (%) | 99.7 | 99.2 | 98.5 |
| Enantiomeric Purity (% L-isomer) | 99.9 | 99.5 | 99.1 |
| Major Impurity 1 (Identity) | L-Phenylalanine | D-Phenylalanine methyl ester | L-Phenylalanine |
| Major Impurity 1 (Amount, %) | 0.2 | 0.5 | 1.0 |
| Major Impurity 2 (Identity) | D-Phenylalanine methyl ester | L-Phenylalanine | Diketopiperazine |
| Major Impurity 2 (Amount, %) | 0.1 | 0.3 | 0.5 |
| Residual Solvents (ppm) | <100 (Methanol) | <250 (Ethanol) | <500 (Methanol) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
This method is designed to separate and quantify the L- and D-enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles).
-
Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (70:30:0.3:0.2 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 0.3 mg/mL solution of this compound in ethanol.
-
Analysis: Inject the sample and integrate the peak areas for the L- and D-enantiomers. The enantiomeric purity is calculated as the percentage of the area of the L-enantiomer peak relative to the total area of both enantiomer peaks.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method is suitable for the quantification of non-chiral chemical impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Mobile Phase A.
-
Analysis: Inject the sample and use the area normalization method to calculate the percentage purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of amino acid esters, a derivatization step is typically required.
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area normalization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR provides detailed structural information and can be used for a quantitative assessment of purity against a certified internal standard (qNMR).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a known mass of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Vortex the tube until the sample and standard are completely dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Analysis:
-
Confirm the identity of the compound by comparing the chemical shifts and coupling constants to reference spectra.
-
Calculate the purity by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of this compound.
Potential Sources of Impurities
Caption: Logical diagram illustrating the potential sources of impurities.
A Comparative Guide to the Spectroscopic Profile of Methyl 2-amino-3-phenylpropanoate and Its Analogs
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key organic molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for Methyl 2-amino-3-phenylpropanoate, a derivative of the essential amino acid phenylalanine. To offer a broader context for spectral interpretation, we also present data for two closely related analogs: the N-acetylated and N-methylated forms.
This document summarizes the key spectral features in clearly structured tables, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the analytical workflow, enabling a comprehensive understanding of the spectroscopic fingerprints of these compounds.
Spectroscopic Data Comparison
The following tables present a summary of the ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its selected analogs. These values are indicative and may vary slightly based on the solvent used, concentration, and instrument calibration.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (Hydrochloride) | N-Acetyl-L-phenylalanine methyl ester[1] | N-Methyl-L-phenylalanine methyl ester |
| Aromatic-H | ~7.26-7.34 (m, 5H) | 7.16-7.33 (m, 5H) | 7.15-7.30 (m, 5H) |
| α-CH | ~4.22 (t) | 4.44 (ddd) | ~3.47 (t) |
| β-CH₂ | ~3.13-3.25 (m, 2H) | 2.87 (dd), 3.00 (dd) | ~2.97 (d) |
| O-CH₃ (Ester) | ~3.64 (s, 3H) | 3.59 (s, 3H) | ~3.67 (s, 3H) |
| N-H / N-H₃⁺ | ~8.88 (br s) | 8.33 (d) | ~1.82 (s, 1H) |
| N-CH₃ | - | - | ~2.37 (s, 3H) |
| Acetyl-CH₃ | - | 1.79 (s, 3H) | - |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Hydrochloride) | N-Acetyl-L-phenylalanine methyl ester[1] | N-Methyl-L-phenylalanine methyl ester |
| Carbonyl (C=O) | ~170 | 172.19 | ~173 |
| Aromatic C (Quaternary) | ~134 | 137.25 | ~138 |
| Aromatic CH | ~128-129 | 126.52, 128.23, 128.99 | ~126-129 |
| α-C | ~54 | 53.60 | ~62 |
| β-C | ~36 | 36.72 | ~38 |
| O-CH₃ (Ester) | ~53 | 51.79 | ~52 |
| N-CH₃ | - | - | ~34 |
| Acetyl C=O | - | 169.29 | - |
| Acetyl CH₃ | - | 22.23 | - |
Table 3: IR Spectral Data (Absorption Bands in cm⁻¹)
| Functional Group | This compound (Hydrochloride) | N-Acetyl-L-phenylalanine methyl ester | N-Methyl-L-phenylalanine methyl ester[1] |
| N-H Stretch | 3400-3000 (broad, strong, multiple bands for -NH₃⁺) | ~3300 (amide N-H) | ~3336 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3050 |
| C-H Stretch (Aliphatic) | ~3000-2850 | ~3000-2850 | 2950, 2798 |
| C=O Stretch (Ester) | ~1740 | ~1740 | 1735 |
| C=O Stretch (Amide) | - | ~1650 (Amide I) | - |
| N-H Bend | ~1600-1500 (multiple bands for -NH₃⁺) | ~1540 (Amide II) | ~1500-1400 |
| C=C Stretch (Aromatic) | ~1600, ~1495, ~1455 | ~1600, ~1495, ~1455 | 1495, 1454 |
| C-O Stretch (Ester) | ~1200 | ~1200 | 1199, 1172 |
| C-N Stretch | ~1100 | ~1100 | Not specified |
| Out-of-plane C-H Bend (Aromatic) | ~750, ~700 | ~750, ~700 | 700 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of amino acid esters is as follows:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the amino acid ester for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
For samples that are hydrochloride salts, D₂O or DMSO-d₆ are often preferred for better solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the filling height is appropriate for the spectrometer (typically 4-5 cm).
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard.
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
The following protocol outlines the procedure for obtaining an IR spectrum of an amino acid ester:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.
-
If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on the crystal by allowing the solvent to evaporate.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
A background spectrum of the empty ATR crystal is collected first.
-
The sample is then placed on the crystal, and the sample spectrum is recorded.
-
The instrument typically scans the mid-infrared region (4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).
-
Workflow and Data Analysis
The process of obtaining and interpreting spectral data follows a logical progression from sample preparation to final structural elucidation. The following diagram illustrates this workflow.
Caption: Experimental workflow for NMR and IR spectral analysis.
References
Safety Operating Guide
Proper Disposal of Methyl 2-amino-3-phenylpropanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-3-phenylpropanoate. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not found, data for structurally similar compounds indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory:
-
Personal Protective Equipment (PPE):
-
Handling:
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[5][9] The following protocol provides a general framework for its disposal:
-
Waste Identification and Classification:
-
Determine if the discarded chemical is classified as a hazardous waste according to your institution's guidelines and local regulations.[5]
-
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Spill Management:
-
Final Disposal:
III. Quantitative Data Summary
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [2][3][4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2][3] |
| Causes serious eye irritation/damage | Serious eye damage/eye irritation (Category 2A/1) | [1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2][3] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. combi-blocks.com [combi-blocks.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-amino-3-phenylpropanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-3-phenylpropanoate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous substances that can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of laboratory personnel.
Hazard Classification Summary:
| Hazard Statement | Classification | GHS Pictogram |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Irritant |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Irritant |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | Irritant |
| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Irritant |
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that may cause serious eye irritation[1][2][6]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact which can cause irritation[1][2][6]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors which may cause respiratory irritation[1][2][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible[6][7].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4][8].
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Ensure gloves are intact and of the appropriate material to resist the chemical.
3. Handling the Chemical:
-
Avoid direct contact with the skin, eyes, and clothing[1][2].
-
Do not eat, drink, or smoke in the handling area[1].
4. In Case of a Spill:
-
For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal[1][8].
-
Avoid generating dust.
-
Ensure adequate ventilation during cleanup.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations[2][8].
2. Container Management:
3. Disposal Procedure:
-
Dispose of the chemical waste at an approved waste disposal plant[1][2].
-
Do not let the product enter drains, other waterways, or the soil[1].
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
